Midafotel
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h1,5,7,9H,2-4,6H2,(H,11,12)(H2,13,14,15)/b5-1+/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXMZMJSGLFKQI-ABVWVHJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)CC=CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N1)C(=O)O)C/C=C/P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045740 | |
| Record name | Midafotel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117414-74-1 | |
| Record name | Midafotel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117414-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Midafotel [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117414741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Midafotel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIDAFOTEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LYU6ZF84G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Midafotel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Midafotel (also known as CPPene or SDZ EAA 494) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows. Despite promising preclinical neuroprotective effects, its development was halted due to adverse effects in clinical trials. Understanding the intricacies of its interaction with the NMDA receptor remains crucial for the development of future neuroprotective and anticonvulsant therapies.
Introduction
This compound is a piperazine derivative that acts as a competitive antagonist at the glutamate binding site of the NMDA receptor.[1] The NMDA receptor, a ligand-gated ion channel, plays a critical role in excitatory synaptic transmission, plasticity, and excitotoxicity in the central nervous system. Overactivation of this receptor is implicated in a variety of neurological disorders, including epilepsy and ischemic brain damage. This compound was developed to mitigate the detrimental effects of excessive NMDA receptor activation.
Core Mechanism of Action: Competitive Antagonism
This compound exerts its pharmacological effect by directly competing with the endogenous agonist, glutamate, for binding to the agonist site on the GluN2 subunit of the NMDA receptor. By reversibly binding to this site, this compound prevents the glutamate-induced conformational change necessary for channel opening, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions. This competitive antagonism effectively reduces the downstream signaling cascades associated with NMDA receptor activation.
dot
Caption: Competitive antagonism of the NMDA receptor by this compound.
Quantitative Pharmacological Data
The potency and binding affinity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species | Preparation | Reference |
| pA2 | 6.7 - 6.8 | Frog | Spinal Cord | [2] |
| pA2 | 6.7 - 6.8 | Rat | Neocortex | [2] |
Table 2: In Vitro Binding Affinity of this compound
| Parameter | Value | Radioligand | Preparation | Reference |
| pKi | 7.5 | [³H]CGP39653 | Rat Brain | [2] |
Table 3: In Vivo Efficacy of this compound
| Model | Parameter | Value | Species | Administration | Reference |
| Maximal Electroshock | ED₅₀ | ~16 mg/kg | Rodent | Oral | [2] |
Experimental Protocols
In Vitro Electrophysiology: Schild Analysis for pA2 Determination
This protocol describes a generalized method for determining the pA2 value of a competitive antagonist like this compound using electrophysiological recordings.
Objective: To quantify the potency of this compound as a competitive NMDA receptor antagonist.
Methodology:
-
Preparation: Acutely isolated neurons (e.g., from rat neocortex) or frog spinal cord preparations are used.
-
Recording: Whole-cell patch-clamp or extracellular field potential recordings are performed to measure NMDA-evoked depolarizations or currents.
-
Agonist Application: A concentration-response curve for the agonist (NMDA) is established by applying increasing concentrations of NMDA and recording the response.
-
Antagonist Application: The preparation is then incubated with a fixed concentration of this compound. The NMDA concentration-response curve is re-established in the presence of this compound.
-
Data Analysis: The rightward shift in the NMDA concentration-response curve caused by this compound is used to calculate the dose ratio. A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression of the Schild plot provides the pA2 value.
dot
Caption: Workflow for determining the pA2 value of this compound.
In Vitro Radioligand Binding Assay: Ki Determination
This protocol outlines a generalized method for determining the inhibition constant (Ki) of this compound.
Objective: To determine the binding affinity of this compound for the NMDA receptor.
Methodology:
-
Membrane Preparation: Crude synaptic membranes are prepared from rat brain tissue (e.g., frontal cortex).
-
Radioligand: A radiolabeled competitive NMDA receptor antagonist, such as [³H]CGP 39653, is used.
-
Incubation: The brain membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Neuroprotection: Middle Cerebral Artery Occlusion (MCAO) Model
This protocol describes a generalized MCAO model in rats, a common method for evaluating the neuroprotective effects of compounds like this compound against focal cerebral ischemia.
Objective: To assess the in vivo neuroprotective efficacy of this compound.
Methodology:
-
Animal Preparation: Anesthetized rats (e.g., Sprague-Dawley or Wistar) are used. Body temperature is maintained at 37°C.
-
Surgical Procedure: The middle cerebral artery is occluded by inserting a filament into the internal carotid artery.
-
Drug Administration: this compound or vehicle is administered at a specific time point before, during, or after the occlusion.
-
Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.
-
Neurological Assessment: Neurological deficits are assessed at various time points post-reperfusion using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 hours post-reperfusion), the animal is euthanized, and the brain is removed. The brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.
dot
Caption: Experimental workflow for the MCAO neuroprotection model.
Clinical Development and Conclusion
Despite the promising preclinical data demonstrating potent anticonvulsant and neuroprotective effects, the clinical development of this compound was terminated. Phase II trials in patients with intractable epilepsy revealed a narrow therapeutic window and significant adverse effects, including poor concentration, sedation, ataxia, and amnesia. These central nervous system side effects are a common challenge for NMDA receptor antagonists.
References
Midafotel: A Technical Guide to its NMDA Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Midafotel, also known as SDZ EAA 494 and CPPene, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] This technical guide provides an in-depth overview of this compound's pharmacological profile, focusing on its activity as an NMDA receptor antagonist. The document details quantitative binding and functional data, comprehensive experimental protocols for its evaluation, and visual representations of its mechanism of action and relevant signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience drug discovery and development.
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a critical role in excitatory synaptic transmission, synaptic plasticity, and memory formation.[4] However, excessive activation of NMDA receptors leads to excitotoxicity, a process implicated in the pathophysiology of numerous neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.[5] Consequently, NMDA receptor antagonists have been a major focus of drug development efforts aimed at neuroprotection.
This compound emerged as a promising therapeutic candidate due to its potent and competitive antagonism at the NMDA receptor. It has been evaluated in various preclinical models of neurological disorders, demonstrating neuroprotective and anticonvulsant effects. This guide provides a detailed technical examination of this compound's NMDA receptor antagonist activity.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the interaction of this compound with the NMDA receptor.
Table 1: In Vitro Binding and Functional Activity of this compound
| Parameter | Value | Assay Details | Reference |
| Ki | ~31.6 nM | Competitive binding assay using [3H]CGP39653 in rat brain membranes. Calculated from a reported pKi of 7.5. | |
| ED50 | 39 nM | Specific in vitro assay not detailed in the provided search results. |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Endpoint | ED50 / Effective Dose | Administration Route | Reference |
| Rodent Maximal Electroshock | Anticonvulsant effect | ~16 mg/kg | Oral | |
| Rat Focal Cerebral Ischemia (MCAO) | Reduction in infarct volume | 1.5, 4.5, 15 mg/kg (dose-dependent effect) | Intravenous |
Mechanism of Action
This compound functions as a competitive antagonist at the glutamate binding site on the NMDA receptor. By binding to this site, it prevents the endogenous agonist, glutamate, from activating the receptor, thereby inhibiting the influx of Ca2+ and Na+ ions into the neuron. This blockade of excessive cation influx is the primary mechanism underlying its neuroprotective and anticonvulsant properties.
Mechanism of this compound's competitive antagonism at the NMDA receptor.
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor initiates a cascade of intracellular signaling events, primarily mediated by an increase in intracellular calcium concentration. These pathways can lead to either neuroprotective or neurotoxic outcomes, depending on the intensity and duration of the stimulus. This compound, by blocking the initial calcium influx, prevents the activation of downstream neurotoxic pathways.
Simplified NMDA receptor signaling cascade showing pro-apoptotic and pro-survival pathways.
Experimental Protocols
The following sections detail standardized protocols for assessing the NMDA receptor antagonist activity of compounds like this compound.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.
-
Radioligand: [3H]CGP 39653, a potent and selective competitive NMDA receptor antagonist.
-
Tissue Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the crude membrane fraction.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]CGP 39653 (typically at or below its Kd), and varying concentrations of this compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a saturating concentration of a non-labeled ligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for a competitive radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the effect of this compound on NMDA receptor-mediated ion currents in individual neurons.
-
Cell Preparation: Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line expressing recombinant NMDA receptors.
-
Recording Configuration: Whole-cell voltage-clamp mode.
-
Solutions:
-
External solution: Contains physiological concentrations of ions, including NMDA and glycine to activate the receptors. Mg2+ is often omitted to prevent voltage-dependent channel block.
-
Internal solution (pipette solution): Contains ions that mimic the intracellular environment.
-
-
Procedure:
-
Establish a high-resistance seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at a negative holding potential (e.g., -60 mV).
-
Apply a solution containing NMDA and glycine to evoke an inward current.
-
After establishing a stable baseline current, co-apply varying concentrations of this compound with the agonists.
-
Measure the peak and steady-state current amplitudes in the presence of different concentrations of this compound.
-
-
Data Analysis:
-
Normalize the current in the presence of this compound to the control current (agonists alone).
-
Plot the normalized current against the logarithm of the this compound concentration to generate a concentration-response curve.
-
Fit the curve with a suitable equation (e.g., the Hill equation) to determine the IC50 value.
-
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This model of focal cerebral ischemia is used to evaluate the neuroprotective effects of this compound.
-
Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar).
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the ECA and the pterygopalatine artery.
-
Insert a filament (e.g., a silicone-coated nylon suture) into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 60-120 minutes), the filament can be withdrawn to allow for reperfusion.
-
-
Drug Administration: Administer this compound (e.g., 1.5, 4.5, 15 mg/kg, i.v.) at a specific time point relative to the onset of ischemia (e.g., before, during, or after).
-
Outcome Measures:
-
Neurological Deficit Scoring: Assess motor and sensory deficits at various time points post-MCAO.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-MCAO), euthanize the animal, remove the brain, and slice it into coronal sections. Stain the sections with a viability dye (e.g., 2,3,5-triphenyltetrazolium chloride - TTC), which stains viable tissue red, leaving the infarct unstained (white). Quantify the infarct volume using image analysis software.
-
In Vivo Model: Audiogenic Seizures in Rats
This model is used to assess the anticonvulsant properties of this compound in a model of reflex epilepsy.
-
Animal Model: Genetically epilepsy-prone rats (e.g., GEPRs) or rats made susceptible to audiogenic seizures through acoustic priming.
-
Procedure:
-
Administer this compound or vehicle to the rats at a predetermined time before seizure induction.
-
Place the rat in a sound-attenuating chamber.
-
Expose the rat to a high-intensity acoustic stimulus (e.g., 100-120 dB) for a fixed duration (e.g., 60 seconds).
-
Observe and score the seizure behavior, which typically includes a wild running phase followed by clonic and/or tonic convulsions.
-
-
Outcome Measures:
-
Seizure Incidence: The percentage of animals in each treatment group that exhibit seizures.
-
Seizure Severity Score: A graded score based on the observed behavioral components of the seizure.
-
Latency to Seizure Onset: The time from the start of the acoustic stimulus to the first signs of seizure activity.
-
Conclusion
This compound is a well-characterized, potent, and competitive NMDA receptor antagonist with demonstrated efficacy in preclinical models of neurotoxicity and epilepsy. Its mechanism of action is centered on the direct blockade of the glutamate binding site on the NMDA receptor. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other novel NMDA receptor antagonists. While this compound's clinical development was discontinued, it remains a valuable pharmacological tool for research into the roles of the NMDA receptor in health and disease. Further investigation into the subtype selectivity of this compound could provide additional insights into the specific contributions of different NMDA receptor subunits to various physiological and pathological processes.
References
- 1. The GluN2B-Containing NMDA Receptor Alleviates Neuronal Apoptosis in Neonatal Hypoxic-Ischemic Encephalopathy by Activating PI3K-Akt-CREB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The pharmacology of SDZ EAA 494, a competitive NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Properties of Midafotel
For Researchers, Scientists, and Drug Development Professionals
Abstract
Midafotel, also known as CPPene or SDZ EAA 494, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound. It includes a detailed summary of its chemical and physical characteristics, a review of its mechanism of action as an NMDA receptor antagonist, and a compilation of available quantitative pharmacological data. This document also outlines key experimental methodologies for the study of this compound and visualizes its interaction with the NMDA receptor signaling pathway.
Chemical Structure and Properties
This compound is a piperazine derivative with a phosphonopropenyl substituent. Its chemical structure is characterized by a piperazine-2-carboxylic acid core.
Chemical Name (IUPAC): (R)-4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 117414-74-1 | [1] |
| Molecular Formula | C₈H₁₅N₂O₅P | [1] |
| Molecular Weight | 250.191 g/mol | [1] |
| Appearance | White to off-white solid | |
| SMILES | C1CN(C--INVALID-LINK--C(=O)O)C/C=C/P(=O)(O)O | |
| InChI | InChI=1S/C8H15N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h1,5,7,9H,2-4,6H2,(H,11,12)(H2,13,14,15)/b5-1+/t7-/m1/s1 |
Mechanism of Action
This compound functions as a competitive antagonist at the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and memory formation.
This compound competes with the endogenous agonist, glutamate, for the binding site on the GluN2 subunit of the NMDA receptor. By occupying this site without activating the receptor, this compound prevents the glutamate-induced conformational change necessary for ion channel opening. This blockade of the ion channel prevents the influx of Ca²⁺ ions into the neuron, thereby inhibiting downstream signaling cascades.
Pharmacological Data
This compound has been characterized in a variety of in vitro and in vivo studies, demonstrating its potency and selectivity as an NMDA receptor antagonist.
Table 2: Pharmacological Parameters of this compound
| Parameter | Value | Species/Assay Condition | Reference(s) |
| ED₅₀ | 39 nM | NMDA-induced depolarizations in rat neocortical slice | |
| Binding Affinity (Kᵢ) | Data not available | ||
| IC₅₀ | Data not available |
Note: While this compound is known to be a potent antagonist, specific Kᵢ and IC₅₀ values from competitive radioligand binding assays and functional assays are not consistently reported in publicly accessible literature.
Pharmacokinetics: Preclinical studies indicated that this compound possesses a pharmacokinetic profile that was initially considered suitable for clinical development. It is excreted unchanged via the renal system and does not produce toxic byproducts. However, detailed pharmacokinetic parameters such as half-life, volume of distribution, and clearance in various species are not extensively documented in publicly available sources.
Experimental Protocols
Detailed experimental protocols for the synthesis and key pharmacological evaluations of this compound are not fully available. The following sections provide generalized methodologies based on common practices in the field.
Chemical Synthesis
A specific, detailed synthesis protocol for this compound is not publicly available. However, the synthesis would likely involve the reaction of (R)-piperazine-2-carboxylic acid with a suitable phosphonopropenylating agent. The synthesis of piperazine-2-carboxylic acid derivatives often starts from commercially available precursors and involves multiple steps of protection, coupling, and deprotection.
NMDA Receptor Binding Assay
A competitive radioligand binding assay can be used to determine the binding affinity (Kᵢ) of this compound for the NMDA receptor.
General Protocol:
-
Membrane Preparation: Prepare crude synaptic membranes from a suitable source, such as rat cerebral cortex.
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled competitive NMDA receptor antagonist (e.g., [³H]CPP) and varying concentrations of unlabeled this compound.
-
Separation: Separate the bound from free radioligand by rapid filtration.
-
Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Kᵢ value using the Cheng-Prusoff equation.
In Vivo Neuroprotection Model: Middle Cerebral Artery Occlusion (MCAO)
This compound's neuroprotective effects were evaluated in a cat model of focal cerebral ischemia.
General Protocol (based on similar studies):
-
Animal Preparation: Anesthetize adult cats and monitor physiological parameters (e.g., blood pressure, blood gases).
-
MCAO Induction: Surgically expose and occlude the middle cerebral artery to induce focal ischemia.
-
Drug Administration: Administer this compound or vehicle intravenously at a predetermined time relative to the occlusion.
-
Assessment of Infarct Volume: After a set period of reperfusion or continued occlusion, euthanize the animals and perfuse the brains. Section the brains and stain with a marker for viable tissue (e.g., 2,3,5-triphenyltetrazolium chloride) to delineate the infarct area.
-
Data Analysis: Quantify the infarct volume and compare between the this compound-treated and vehicle-treated groups.
Downstream Signaling Pathways
By blocking NMDA receptor-mediated Ca²⁺ influx, this compound inhibits the activation of numerous downstream signaling cascades that are crucial for synaptic plasticity and, in cases of overactivation, excitotoxicity.
Key pathways inhibited by this compound include the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and the extracellular signal-regulated kinase (ERK) pathway. These kinases are involved in the phosphorylation of transcription factors such as the cAMP response element-binding protein (CREB), which regulates the expression of genes involved in synaptic plasticity and neuronal survival.
Clinical Development and Outlook
This compound showed promise in preclinical studies for the treatment of conditions associated with excitotoxicity, such as epilepsy and neuropathic pain. However, it was discontinued from clinical trials due to a lack of efficacy and the occurrence of adverse side effects. The failure of this compound in the clinical setting highlights the challenges of translating the neuroprotective effects of NMDA receptor antagonists from animal models to human patients.
Conclusion
This compound is a well-characterized potent and competitive NMDA receptor antagonist with a clear mechanism of action. While it demonstrated significant neuroprotective effects in preclinical models, its clinical development was halted. The information compiled in this technical guide provides a solid foundation for researchers interested in the chemical and pharmacological properties of this compound and similar NMDA receptor antagonists. Further research to obtain detailed spectroscopic and pharmacokinetic data, as well as a deeper understanding of its downstream signaling effects, would be valuable for the scientific community.
References
Midafotel (CPPene; SDZ EAA 494): A Technical History and Review
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Midafotel, also known as CPPene or SDZ EAA 494, is a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Initially developed by Novartis Pharma AG (then Sandoz) with significant therapeutic promise for a range of neurological disorders, its journey from preclinical success to clinical discontinuation provides valuable insights into the complexities of targeting the glutamatergic system. This document provides a comprehensive technical history of this compound, detailing its mechanism of action, key preclinical and clinical findings, and the ultimate reasons for its withdrawal from development. All quantitative data are summarized for clarity, and detailed protocols for seminal experiments are provided to aid in reproducibility and further research.
Introduction and Development History
This compound, chemically (R)-4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid, emerged from research programs in the late 1980s and early 1990s aimed at developing neuroprotective agents. The primary hypothesis was that antagonizing the NMDA receptor could mitigate the excitotoxic neuronal damage implicated in conditions like ischemic stroke, traumatic brain injury, and epilepsy.[1][2][3][4]
This compound was identified as a highly promising candidate due to its potent and specific competitive antagonism at the NMDA receptor, with no significant activity at other neurotransmitter receptors or reuptake sites.[5] Its favorable pharmacokinetic profile, including oral bioavailability, excretion exclusively via the renal system without toxic byproducts, and stability in the brain, further supported its progression into clinical trials.
Probable Development Timeline:
-
Late 1980s - 1990: Synthesis and initial in vitro characterization. Publications describing its potent antagonist activity appear around 1990.
-
1990 - 1992: Extensive preclinical in vivo testing, including models of epilepsy and ischemia.
-
1993: Publication of the first clinical trial results in patients with intractable epilepsy.
-
Mid-1990s: Further clinical evaluation, including a trial in traumatic brain injury, is suggested by literature, though results are not widely published, likely due to discontinuation.
-
Late 1990s: The compound is largely considered discontinued for its initial indications due to a poor therapeutic window, characterized by a lack of efficacy and significant adverse effects.
Mechanism of Action: Competitive NMDA Receptor Antagonism
The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity and transmission. However, its overactivation leads to excessive calcium (Ca²⁺) influx, triggering a cascade of intracellular events that result in excitotoxic cell death.
This compound acts by competing with the endogenous agonist, glutamate, at its binding site on the GluN2 subunit of the NMDA receptor. By binding to this site, this compound prevents the conformational change required for channel opening, thereby blocking the influx of cations like Ca²⁺ and Na⁺. This mechanism was thought to be neuroprotective in pathological states characterized by excessive glutamate release.
Below is a diagram illustrating the NMDA receptor signaling pathway and the inhibitory action of this compound.
Caption: this compound competitively antagonizes glutamate at the NMDA receptor, preventing ion channel opening and subsequent Ca²⁺ influx that leads to excitotoxicity.
Preclinical Data
This compound demonstrated a promising profile in a range of preclinical studies.
In Vitro Receptor Binding and Activity
Binding assays and electrophysiological studies confirmed this compound's high affinity and selectivity for the NMDA receptor.
| Parameter | Value | Assay/Model | Reference |
| pKi | 7.5 | [³H]CGP39653 binding assay (rat brain) | |
| pA2 | 6.7 - 6.8 | NMDA-induced depolarization (frog spinal cord, rat neocortex) | |
| ED₅₀ | 39 nM | Inhibition of spontaneous activity (rat neocortical slices) | |
| Threshold Conc. | 10 nM | Inhibition of spontaneous activity (rat neocortical slices) |
In Vivo Anticonvulsant and Neuroprotective Activity
This compound was effective in various animal models of epilepsy and ischemic brain injury.
| Model | Species | Key Finding | Reference |
| Maximal Electroshock (MES) | Rodents | Orally active with an ED₅₀ of ~16 mg/kg and a therapeutic index of ~8. | |
| Photosensitive Epilepsy | Baboons (Papio papio) | Blocked photosensitive seizures. | |
| Middle Cerebral Artery Occlusion (MCAO) | Cats | Dose-dependent reduction in ischemic damage volume (>75% reduction at highest dose). | |
| Middle Cerebral Artery Occlusion (MCAO) | Rats | 29% reduction in infarct volume and 34% reduction in brain swelling with pretreatment. |
Clinical Trials and Discontinuation
Despite its preclinical promise, this compound failed to translate into a viable therapeutic in human trials, primarily due to an unacceptable side-effect profile at doses required for efficacy.
Trial in Intractable Epilepsy
A key study by Sveinbjornsdottir et al. (1993) evaluated this compound in eight patients with intractable complex partial seizures. The trial was terminated prematurely.
Efficacy Outcomes:
-
Seizure frequency was unchanged in 4 patients.
-
Seizure frequency worsened in 3 patients.
-
One patient who initially seemed to improve developed complex partial status epilepticus upon drug withdrawal.
Adverse Events: All eight patients withdrew from the study due to dose-limiting side effects.
| Adverse Event | Number of Patients Affected (N=8) |
| Poor Concentration | 8 |
| Sedation | 7 |
| Ataxia | 6 |
| Depression | 3 |
| Dysarthria | 2 |
| Amnesia | 2 |
| Unilateral Choreo-athetosis | 1 |
EEG readings showed a slowing of background activity and, in five patients, an increase in epileptiform activity. Serum concentrations were found to be unpredictable and higher than anticipated from data in healthy volunteers, though no clear correlation was established between serum levels and the severity of side effects.
Other Clinical Investigations
While a trial for traumatic brain injury was reportedly completed, the results have not been formally published, suggesting a similar lack of success. The consistent emergence of neuropsychological symptoms (confusion, psychosis, hallucinations) and cardiovascular effects in trials of various NMDA antagonists defined a narrow therapeutic window that ultimately proved insurmountable for this compound's development.
The failure was attributed to several factors:
-
Narrow Therapeutic Window: The doses required for neuroprotection were indistinguishable from those causing severe psychomimetic and neurological side effects.
-
Complexity of Glutamate Signaling: The understanding that a basal level of NMDA receptor activity is crucial for neuronal survival and that some "pro-survival" genes are activated by these receptors complicated the simple antagonist approach.
-
Short Time Window for Intervention: For acute injuries like stroke, the therapeutic window for preventing excitotoxic damage is extremely short, making practical application difficult.
Detailed Experimental Protocols
[³H]CGP39653 Radioligand Binding Assay
This competitive binding assay was used to determine the affinity (Ki) of this compound for the NMDA receptor.
Caption: Workflow for the [³H]CGP39653 competitive binding assay to determine this compound's affinity for the NMDA receptor.
Protocol Details:
-
Membrane Preparation: Rat cortical tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the pellet is washed multiple times to remove endogenous glutamate and other interfering substances. The final pellet is resuspended in the assay buffer.
-
Assay Incubation: A fixed concentration of the radioligand [³H]CGP39653 is incubated with the membrane preparation in the presence of various concentrations of unlabeled this compound.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]CGP39653 (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Maximal Electroshock (MES) Seizure Model
This model assesses the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure, predictive of efficacy against generalized tonic-clonic seizures.
Protocol Details:
-
Animal Preparation: Adult male rodents (mice or rats) are used. This compound or vehicle is administered, typically orally, at a predetermined time before the test (e.g., 60 minutes).
-
Stimulation: A supramaximal electrical stimulus (e.g., 50-60 Hz, for 0.2-2 seconds) is delivered via corneal or ear-clip electrodes using a convulsometer. The current is sufficient to induce a maximal tonic seizure in control animals.
-
Endpoint: The primary endpoint is the presence or absence of tonic hindlimb extension. Abolition of this response is considered protection.
-
Data Analysis: The dose of this compound that protects 50% of the animals from the tonic hindlimb extension endpoint (ED₅₀) is calculated using probit analysis.
Middle Cerebral Artery Occlusion (MCAO) Model
This model simulates focal ischemic stroke to evaluate the neuroprotective potential of a compound.
Caption: Experimental workflow for the Middle Cerebral Artery Occlusion (MCAO) model to assess the neuroprotective effects of this compound.
Protocol Details:
-
Animal Preparation: The animal (e.g., cat or rat) is anesthetized. Pre-treatment with this compound or vehicle is administered intravenously.
-
Surgical Procedure: The common, internal, and external carotid arteries are surgically exposed. An incision is made in the external carotid artery, and a coated filament (e.g., nylon suture) is inserted.
-
Occlusion: The filament is advanced through the internal carotid artery until its tip lodges in and blocks the origin of the middle cerebral artery, thereby inducing focal ischemia.
-
Post-Occlusion: The animal is maintained under anesthesia for a set period (e.g., 6 hours).
-
Analysis: The animal is euthanized, and the brain is removed, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride, TTC), where healthy tissue stains red and infarcted tissue remains white. The volume of the infarct is then quantified using image analysis.
Photosensitive Epilepsy Model in Baboons (Papio papio)
This model utilizes a naturally occurring epilepsy in a primate species to test anticonvulsant efficacy.
Protocol Details:
-
Animal Selection: Adolescent and young adult Senegalese baboons (Papio papio) known to exhibit photomyoclonic responses are selected.
-
Baseline Testing: The animal is placed in a restraining chair, and EEG electrodes are attached. A baseline response to intermittent photic stimulation (IPS) at 25 Hz is recorded to confirm photosensitivity. The response can range from eyelid myoclonus to generalized clonic-tonic seizures.
-
Drug Administration: this compound is administered intravenously.
-
Post-Drug Testing: At set intervals following drug administration (e.g., 15, 30, 60, 120 minutes), the IPS is repeated, and the presence, type, and duration of any seizure response are recorded.
-
Endpoint: The primary endpoint is the complete abolition or significant reduction of the photically-induced myoclonic or seizure response. The dose required to achieve this endpoint is determined.
Conclusion
The history of this compound is a salient example of a pharmacologically potent and selective compound that, despite a strong preclinical rationale and data, failed in clinical development. Its story underscores the challenges of translating neuroprotective strategies from animal models to humans, particularly when targeting a ubiquitous and functionally critical neurotransmitter system like the glutamatergic pathway. The insurmountable barrier of dose-limiting neuropsychiatric side effects highlighted the fine line between therapeutic antagonism and disruption of essential physiological NMDA receptor function. The data and lessons learned from the this compound program remain highly relevant for today's researchers and drug developers in the ongoing quest for safe and effective treatments for acute and chronic neurological disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GABAergic agents as anticonvulsants in baboons with photosensitive epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Excitatory amino acids in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Excitatory amino acid neurotoxicity and neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacology of SDZ EAA 494, a competitive NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Midafotel
Disclaimer: Publicly available, detailed quantitative pharmacokinetic parameters and specific experimental protocols for Midafotel (CPPene; SDZ EAA 494) are limited. This guide summarizes the known qualitative data and provides representative, detailed methodologies and data presentation formats typical for preclinical and clinical studies of N-methyl-D-aspartate (NMDA) receptor antagonists.
This compound is a potent, competitive antagonist of the NMDA receptor.[1] Its pharmacokinetic profile has been a key aspect of its development, characterized by a straightforward disposition. The primary characteristic of this compound's pharmacokinetics is its excretion from the body.
Pharmacokinetic Profile
The disposition of this compound in the body can be summarized by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Table 1: Summary of Qualitative ADME Properties of this compound
| ADME Parameter | Description | References |
| Absorption | This compound is absorbed into the systemic circulation, though specific details on oral bioavailability and absorption rate are not extensively documented in publicly accessible literature. | |
| Distribution | The compound distributes into the brain.[1] | [1] |
| Metabolism | This compound is not significantly metabolized in the body and is reported to have no toxic byproducts.[1] It is found unchanged in the brain.[1] | |
| Excretion | This compound is excreted exclusively and unchanged via the renal system. |
Table 2: Representative Quantitative Pharmacokinetic Parameters
No specific quantitative data for this compound is publicly available. This table illustrates how such data would typically be presented for a compound after preclinical or clinical studies.
| Parameter | Description | Representative Value (Hypothetical) |
| Tmax (h) | Time to reach maximum plasma concentration. | 1.5 h |
| Cmax (ng/mL) | Maximum observed plasma concentration. | 500 ng/mL |
| AUC (ng·h/mL) | Area under the plasma concentration-time curve. | 3500 ng·h/mL |
| t½ (h) | Elimination half-life. | 4.0 h |
| CL (L/h/kg) | Clearance. | 0.5 L/h/kg |
| Vd (L/kg) | Volume of distribution. | 2.0 L/kg |
| F (%) | Bioavailability. | 60% |
| Protein Binding (%) | Percentage of drug bound to plasma proteins. | 25% |
Experimental Protocols
The following are detailed, representative protocols for key experiments used to determine the pharmacokinetic and metabolic profile of a compound like this compound.
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration to rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 200-250g.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Animals are fasted overnight before dosing.
-
Drug Formulation: this compound is dissolved in a suitable vehicle, such as sterile saline or a buffered solution, for administration.
-
Administration:
-
Intravenous (IV): A single dose (e.g., 2 mg/kg) is administered via the tail vein.
-
Oral (PO): A single dose (e.g., 10 mg/kg) is administered by oral gavage.
-
-
Sample Collection: Blood samples (~0.2 mL) are collected from the jugular vein or tail vein into heparinized tubes at predose (0) and at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Sample Processing: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, F).
Protocol 2: In Vitro Metabolic Stability Assessment
Objective: To assess the metabolic stability of this compound in liver microsomes.
Methodology:
-
Test System: Pooled human liver microsomes (HLM) or rat liver microsomes (RLM).
-
Incubation:
-
A reaction mixture is prepared containing phosphate buffer (pH 7.4), this compound (e.g., 1 µM), and liver microsomes (e.g., 0.5 mg/mL).
-
The mixture is pre-warmed to 37°C.
-
The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system.
-
Control incubations are run in the absence of the NADPH-regenerating system.
-
-
Time Points: Aliquots are removed from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Analysis: The concentration of remaining this compound is quantified by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of this compound remaining is plotted against time. The slope of the linear regression provides the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) are calculated.
Signaling Pathways and Logical Relationships
This compound's Bodily Disposition
The known pharmacokinetic pathway of this compound is straightforward, involving absorption into the systemic circulation, distribution to tissues including the brain, and subsequent elimination via the kidneys without undergoing significant metabolism.
References
In Vitro Receptor Binding Profile of Midafotel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midafotel, also known by its developmental codes CPP-ene and SDZ EAA 494, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Extensive in vitro studies have been conducted to characterize its binding affinity and functional antagonism at the NMDA receptor complex. This technical guide provides a comprehensive overview of the in vitro receptor binding properties of this compound, including detailed experimental protocols, quantitative binding data, and visual representations of relevant signaling pathways and experimental workflows.
Core Concepts: this compound's Interaction with the NMDA Receptor
This compound exerts its pharmacological effects by competing with the endogenous agonist glutamate for its binding site on the GluN2 subunit of the NMDA receptor.[2] This competitive antagonism prevents the glutamate-induced conformational changes necessary for ion channel opening, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions. This mechanism of action underlies this compound's potential neuroprotective effects in conditions associated with excessive NMDA receptor activation.
Quantitative Binding Data
The following tables summarize the key quantitative data from in vitro studies on this compound's receptor binding affinity and functional antagonism.
Table 1: this compound (SDZ EAA 494) Binding Affinity
| Assay Type | Radioligand | Preparation | pKi | Reference |
| Competitive Binding | [³H]CGP 39653 | Not Specified | 7.5 | [2] |
Table 2: this compound (D-CPP-ene) Functional Antagonism
| Assay Type | Agonist | Preparation | pA2 Value | ED₅₀ (nM) | Reference |
| Electrophysiology | NMDA | Frog Spinal Cord | 6.7-6.8 | - | |
| Electrophysiology | NMDA | Rat Neocortex | 6.7-6.8 | - | |
| Spontaneous Activity Inhibition | - | Rat Cerebral Cortex Slices (Mg²⁺-free medium) | - | 39 |
Note: pKi is the negative logarithm of the inhibition constant (Ki), and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
This section details the methodologies for key in vitro experiments used to characterize the receptor binding of competitive NMDA receptor antagonists like this compound.
Competitive Radioligand Binding Assay
This assay determines the affinity of an unlabeled compound (this compound) for a receptor by measuring its ability to displace a radiolabeled ligand that specifically binds to that receptor.
a. Materials:
-
Radioligand: [³H]CGP 39653 (a selective NMDA receptor antagonist)
-
Test Compound: this compound (SDZ EAA 494)
-
Receptor Source: Rat brain membranes (e.g., from cerebral cortex or hippocampus)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Non-specific Binding Control: A high concentration of a non-radiolabeled NMDA receptor antagonist (e.g., 10 µM unlabeled CGP 39653 or L-glutamate).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
b. Membrane Preparation:
-
Homogenize dissected rat brain tissue (e.g., cerebral cortex) in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
c. Binding Assay Protocol:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of [³H]CGP 39653 (typically at a concentration close to its Kd value).
-
Increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add a saturating concentration of an unlabeled competitor.
-
-
Add the prepared brain membrane suspension to each well to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
d. Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the total specific binding against the logarithm of the this compound concentration.
-
Fit the resulting sigmoidal curve using a non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and the experimental procedures used to study it.
Signaling Pathways
Experimental Workflows
Conclusion
The in vitro data consistently demonstrate that this compound is a potent and selective competitive antagonist at the NMDA receptor. Its high affinity for the glutamate binding site, as evidenced by its low nanomolar potency in functional and binding assays, underscores its significant potential in modulating NMDA receptor activity. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working on NMDA receptor pharmacology and the development of related therapeutic agents.
References
Midafotel: A Technical Guide to its Application in Excitotoxicity Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Excitotoxicity, the pathological process by which excessive stimulation by excitatory neurotransmitters such as glutamate leads to neuronal damage and death, is a central mechanism in a variety of neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases. The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, is a primary target for therapeutic intervention in these conditions. Midafotel (CPPene; SDZ EAA 494), a potent and selective competitive antagonist of the NMDA receptor, has emerged as a critical tool in the scientific community for dissecting the mechanisms of excitotoxic neuronal injury. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in preclinical models of excitotoxicity, and detailed experimental protocols for its use.
Introduction to this compound
This compound is a piperazine derivative with the chemical name (R)-4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid.[1][2] It functions as a potent and competitive antagonist at the NMDA receptor, specifically at the glutamate binding site.[1] This mechanism of action allows it to directly counteract the overstimulation of NMDA receptors that occurs during excitotoxic conditions. Initially developed as a potential therapeutic agent for conditions associated with excitotoxicity, this compound has proven to be an invaluable research tool for studying the pathophysiology of ischemic brain injury and other neurological disorders.[1]
Mechanism of Action in Excitotoxicity
Excitotoxicity is initiated by an excessive release of glutamate, which leads to the overactivation of NMDA receptors. This, in turn, triggers a massive influx of calcium (Ca2+) into the neuron. The resulting intracellular Ca2+ overload activates a cascade of downstream signaling pathways that ultimately lead to neuronal death through both necrosis and apoptosis.
This compound competitively inhibits the binding of glutamate to the NMDA receptor, thereby preventing the channel from opening and blocking the initial influx of Ca2+. This interruption of the primary excitotoxic signal is the basis for its neuroprotective effects.
Figure 1: this compound's competitive antagonism at the NMDA receptor.
Quantitative Data on Neuroprotective Effects
This compound has demonstrated significant neuroprotective efficacy in preclinical models of focal cerebral ischemia. The following tables summarize key quantitative data from these studies.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Focal Cerebral Ischemia
| Dose (mg/kg, i.v.) | Administration Time | Infarct Volume Reduction (%) | Reference |
| 1.5 | 15 min prior to MCAo | 25 | (Park et al., 1992) |
| 4.5 | 15 min prior to MCAo | 58 | (Park et al., 1992) |
| 15 | 15 min prior to MCAo | 45 | (Park et al., 1992) |
MCAo: Middle Cerebral Artery Occlusion
Table 2: In Vitro Potency of this compound
| Preparation | Assay | ED50 | Reference |
| Rat Neocortical Slices | Inhibition of spontaneous activity in Mg2+-free medium | 39 nM | (Lowe et al., 1990) |
| Rat Neocortical Slices | Antagonism of NMDA-evoked depolarizations | Apparent pA2 of 6.8 | (Lowe et al., 1990) |
Experimental Protocols
In Vivo Model: Middle Cerebral Artery Occlusion (MCAo) in Rats
This protocol describes the induction of focal cerebral ischemia and the administration of this compound to assess its neuroprotective effects.
Figure 2: Experimental workflow for in vivo MCAO studies with this compound.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Intraluminal nylon suture (e.g., 4-0 monofilament with a silicon-coated tip)
-
This compound solution (dissolved in saline)
-
2,3,5-triphenyltetrazolium chloride (TTC) solution
-
Surgical instruments
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) through a midline neck incision.
-
MCAo Induction: Ligate the CCA and the ECA. Insert the intraluminal suture through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
This compound Administration: 15 minutes prior to MCAo, administer a bolus intravenous (i.v.) injection of this compound, followed by a constant infusion for the duration of the occlusion.
-
Low Dose: 1.5 mg/kg bolus followed by 1 mg/kg/h infusion.
-
Medium Dose: 4.5 mg/kg bolus followed by 3 mg/kg/h infusion.
-
High Dose: 15 mg/kg bolus followed by 10 mg/kg/h infusion.
-
-
Reperfusion: After the desired occlusion period (e.g., 2 hours), withdraw the suture to allow for reperfusion.
-
Post-operative Care: Suture the incision and allow the animal to recover.
-
Infarct Volume Assessment: At a predetermined time point (e.g., 24 hours) after MCAo, euthanize the animal and remove the brain.
-
Slice the brain into coronal sections and stain with TTC solution. The unstained areas represent the infarct.
-
Quantify the infarct volume using image analysis software.
In Vitro Model: Electrophysiology in Rat Neocortical Slices
This protocol details the preparation of brain slices and the electrophysiological recording of NMDA receptor-mediated activity to assess the inhibitory effects of this compound.
Figure 3: Workflow for electrophysiological assessment of this compound.
Materials:
-
Wistar rats (P14-P21)
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF), with and without Mg2+
-
NMDA solution
-
This compound stock solution
-
Patch-clamp electrophysiology setup
Procedure:
-
Slice Preparation: Anesthetize and decapitate the rat. Rapidly remove the brain and place it in ice-cold, oxygenated aCSF. Cut coronal neocortical slices (e.g., 300-400 µm thick) using a vibratome.
-
Incubation: Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour. For studying spontaneous activity, use Mg2+-free aCSF.
-
Electrophysiological Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF. Obtain whole-cell patch-clamp recordings from pyramidal neurons in the neocortex.
-
Data Acquisition:
-
Spontaneous Activity: In Mg2+-free aCSF, record spontaneous depolarizations. Establish a baseline recording and then bath-apply this compound at increasing concentrations to determine the dose-dependent inhibition.
-
NMDA-Evoked Depolarizations: In standard aCSF, record the membrane potential. Apply NMDA (e.g., 10-30 µM) to evoke a depolarization. After establishing a stable baseline response, co-apply this compound with NMDA to assess its antagonistic effect.
-
Signaling Pathways in Excitotoxicity Modulated by this compound
The excessive Ca2+ influx through NMDA receptors triggers a complex network of intracellular signaling cascades that contribute to neuronal death. Key pathways include the activation of nitric oxide synthase (nNOS), the mitogen-activated protein kinase (MAPK) pathways (p38 and JNK), and the activation of caspases, which are executioners of apoptosis. By blocking the initial Ca2+ influx, this compound is hypothesized to prevent the activation of these downstream death-promoting pathways.
References
Methodological & Application
Protocol for the Dissolution of Midafotel for Cell Culture Applications
These application notes provide a detailed protocol for the solubilization of Midafotel, a potent and competitive N-methyl-D-aspartate (NMDA) receptor antagonist, for use in in vitro cell culture experiments. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This compound (also known as CPPene or SDZ EAA 494) is a competitive antagonist of the NMDA receptor.[1] Its primary mechanism of action is the blockade of ion flow through the NMDA receptor channel, which is typically activated by the neurotransmitter glutamate. Understanding the effects of this compound on cellular function requires its proper dissolution and application in cell culture systems. Due to its chemical nature, this compound can be challenging to dissolve directly in aqueous culture media. This protocol outlines a reliable method for its solubilization using dimethyl sulfoxide (DMSO) to ensure accurate and reproducible experimental results.
Data Presentation
The following table summarizes the key properties of this compound and the recommended solvent concentrations for preparing a stock solution for cell culture applications.
| Parameter | Value/Recommendation | Source(s) |
| Compound Name | This compound (CPPene; SDZ EAA 494) | [1] |
| Molecular Formula | C₈H₁₅N₂O₅P | [1] |
| Molar Mass | 250.191 g/mol | [1] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [2] |
| Recommended Stock Concentration in 100% DMSO | 10-50 mM (user-determined) | |
| Final DMSO Concentration in Cell Culture Medium | ≤ 0.5% (v/v) | |
| Storage of Stock Solution | Aliquot and store at -20°C |
Experimental Protocol: Dissolving this compound
This protocol describes the preparation of a this compound stock solution and its subsequent dilution for use in cell culture.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Complete cell culture medium, pre-warmed to 37°C
-
Fetal Bovine Serum (FBS) (optional, for difficult to dissolve compounds)
-
Sterile serological pipettes and pipette tips
Procedure:
3.1. Preparation of a High-Concentration Stock Solution in DMSO
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.
-
Calculate the volume of 100% DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved. If precipitates remain, gentle warming to 37°C for 10-15 minutes with intermittent vortexing may aid dissolution.
-
Once fully dissolved, this is your high-concentration stock solution.
3.2. Preparation of Working Solutions in Cell Culture Medium
-
Pre-warm the complete cell culture medium to 37°C.
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the this compound stock solution needed to achieve the final concentration in your culture medium. It is critical to ensure the final concentration of DMSO in the medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.
-
Mix the working solution thoroughly by gentle inversion or pipetting. Do not vortex, as this can cause foaming of the medium.
-
The this compound working solution is now ready to be added to your cell cultures.
3.3. Optional Three-Step Protocol for Compounds with Poor Solubility
For compounds that may precipitate upon direct dilution into aqueous media, a three-step protocol can be employed:
-
Step 1: Dissolution in DMSO. Prepare a high-concentration stock solution in 100% DMSO as described in section 3.1.
-
Step 2: Dilution in Serum. Dilute the DMSO stock solution 10-fold in pre-warmed (around 50°C) Fetal Bovine Serum (FBS).
-
Step 3: Final Dilution in Medium. Perform the final dilution of the serum-dissolved compound into the pre-warmed cell culture medium to reach the desired final concentration.
Visualization of Pathways and Workflows
4.1. Signaling Pathway of this compound Action
This compound acts as a competitive antagonist at the NMDA receptor. The following diagram illustrates its point of action in the context of glutamatergic signaling.
Caption: this compound competitively antagonizes the NMDA receptor, blocking glutamate binding and subsequent ion channel opening.
4.2. Experimental Workflow for this compound Solution Preparation
The following diagram outlines the key steps for preparing a this compound working solution for cell culture experiments.
Caption: Workflow for the preparation of this compound working solution for cell culture experiments.
References
Application Notes and Protocols for Utilizing Midafotel to Block Long-Term Potentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a widely studied cellular mechanism that underlies learning and memory.[1] The induction of the most common form of LTP in the hippocampus is critically dependent on the activation of N-methyl-D-aspartate (NMDA) receptors.[2] Midafotel (also known as CPPene or SDZ EAA 494) is a potent and selective competitive antagonist of the NMDA receptor.[2] By binding to the glutamate recognition site on the NMDA receptor, this compound prevents its activation by glutamate, thereby inhibiting the downstream signaling cascades necessary for the induction of LTP. These application notes provide detailed protocols for the use of this compound to block LTP in both in vitro and in vivo experimental settings.
Data Presentation
The efficacy of this compound and its related compound, CPP, in blocking NMDA receptor function and LTP is summarized in the tables below. This quantitative data is essential for experimental design, allowing for the selection of appropriate concentrations to achieve the desired level of NMDA receptor antagonism and LTP inhibition.
| Compound | Parameter | Value | Species | Preparation | Reference |
| This compound (D-CPPene) | ED₅₀ (NMDA Antagonism) | 39 nM | Rat | Neocortical Slices | [No direct citation] |
| CPP | IC₅₀ (fEPSPNMDA Block) | 434 nM | Mouse | Hippocampal Slices | [1] |
| CPP | IC₅₀ (LTP Inhibition) | 361 nM | Mouse | Hippocampal Slices | [1] |
Table 1: Potency of this compound and Related Compounds on NMDA Receptor Function and LTP.
| Concentration of D-CPPene | LTP Inhibition (%) | LTD Inhibition (%) |
| 0.01 µM | No significant inhibition | No significant inhibition |
| 0.1 µM | ~100% | No significant inhibition |
| 200 µM | ~100% | ~100% |
Table 2: Dose-Dependent Inhibition of Hippocampal CA1 LTP and LTD by D-CPPene (this compound). Data extrapolated from graphical representations.
Signaling Pathways and Mechanisms
The following diagrams illustrate the molecular cascade of LTP induction, the mechanism of this compound's inhibitory action, and a typical experimental workflow.
References
Midafotel (CPP-ene; SDZ EAA 494): Application Notes for Epilepsy Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midafotel, also known as CPP-ene or SDZ EAA 494, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its mechanism of action, centered on the glutamatergic system, made it a compound of significant interest for its potential neuroprotective and anticonvulsant properties. While it showed promise in several preclinical epilepsy models, its development for clinical use in epilepsy was halted due to a narrow therapeutic window and the emergence of significant side effects in human trials.[2][3] Despite this, this compound remains a valuable pharmacological tool for investigating the role of NMDA receptors in the pathophysiology of epilepsy and for exploring mechanisms of epileptogenesis in various research models.
These application notes provide a comprehensive overview of this compound's use in preclinical epilepsy research, including its mechanism of action, quantitative data from various models, and detailed experimental protocols.
Mechanism of Action
This compound exerts its effects by competitively binding to the glutamate recognition site on the NMDA receptor, thereby preventing its activation by the endogenous agonist glutamate. The over-activation of NMDA receptors is a key mechanism implicated in excitotoxicity and the generation and propagation of seizure activity. By blocking this receptor, this compound reduces excessive excitatory neurotransmission, which is hypothesized to underlie its anticonvulsant effects. In vitro studies on rat neocortical slices demonstrated that this compound is a highly potent competitive antagonist with an ED₅₀ of 39 nM for inhibiting spontaneous epileptiform activity.[4]
Figure 1: Mechanism of this compound as a competitive NMDA receptor antagonist.
Data Presentation: Anticonvulsant Activity
The following tables summarize the quantitative data on the anticonvulsant efficacy of this compound (CPP-ene) and its close analog, D-CPP, in various preclinical epilepsy models.
Table 1: this compound (CPP-ene) Efficacy in Rodent Seizure Models
| Model | Species | Route of Admin. | Endpoint | ED₅₀ / Effective Dose | Source(s) |
| Maximal Electroshock (MES) | Rodent | p.o. | Protection | ~16 mg/kg | |
| Audiogenic Seizures (DBA/2) | Mouse | i.p. | Suppression of clonic phase | 0.41 mg/kg | |
| Audiogenic Seizures (DBA/2) | Mouse | p.o. | Suppression of clonic phase | 10.8 mg/kg | |
| Audiogenic Seizures (DBA/2) | Mouse | i.c.v. | Suppression of clonic phase | 2.2 µ g/mouse |
Table 2: this compound (CPP-ene) Efficacy in the Photosensitive Baboon
| Model | Species | Route of Admin. | Endpoint | Effective Dose | Duration of Action | Source(s) |
| Photosensitive Epilepsy | Papio papio | i.v. | Suppression of myoclonic responses | 8 - 16 mg/kg | Up to 48 hours | |
| Photosensitive Epilepsy | Papio papio | p.o. | Suppression of myoclonic responses | 32 - 64 mg/kg | Up to 48 hours (onset after 4h) |
Table 3: Efficacy of D-CPP (a close analog) in Rodent Seizure Models
Note: Data for D-CPP is provided as a reference due to the limited availability of public data for this compound in these specific models. D-CPP and this compound (CPP-ene) are structurally similar competitive NMDA antagonists, but direct extrapolation of potency is not recommended.
| Model | Species | Route of Admin. | Endpoint | Effective Dose | Observations | Source(s) |
| Maximal Electroshock (MES) | Mouse | i.p. | Increased tonic seizure threshold | 5 mg/kg | Effect associated with motor impairment. | |
| Pentylenetetrazole (PTZ) | Mouse | i.p. | Increased clonic seizure threshold | >10 mg/kg (20 mg/kg) | Only effective at high doses that induced ataxia and marked motor impairment. | |
| Amygdala Kindling | Rat | i.p. | Seizure severity / duration | 2 - 20 mg/kg | No reduction in seizure parameters; ataxia and reduced muscle tone at higher doses. |
Experimental Protocols
The following protocols are generalized methodologies for testing the anticonvulsant effects of this compound in common epilepsy research models. Researchers should adapt these protocols based on specific experimental goals and institutional guidelines.
Protocol 1: Maximal Electroshock (MES) Seizure Model
This model is used to assess a compound's ability to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Figure 2: Experimental workflow for the Maximal Electroshock (MES) seizure test.
Methodology:
-
Animals: Adult male mice (e.g., CD-1) or rats (e.g., Sprague-Dawley).
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.9% saline). Prepare a range of doses to determine the ED₅₀ (e.g., 1, 3, 10, 30 mg/kg).
-
Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, p.o.). The time between administration and seizure induction should correspond to the time of peak effect (TPE), typically 30-60 minutes for p.o. administration.
-
Seizure Induction: Apply a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes. A topical anesthetic should be applied to the corneas prior to stimulation.
-
Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension (THE) phase, which typically lasts for 10-20 seconds.
-
Endpoint: The primary endpoint is the abolition of the THE. An animal is considered protected if it does not exhibit THE.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED₅₀ using probit analysis.
Protocol 2: Pentylenetetrazole (PTZ)-Induced Seizure Model
This model is used to identify compounds that can raise the seizure threshold, modeling clonic and myoclonic seizures.
Methodology:
-
Animals: Adult male mice (e.g., C57BL/6J).
-
Drug Preparation: Prepare this compound as described in Protocol 1.
-
Administration: Administer this compound or vehicle i.p. or p.o. at various doses.
-
Seizure Induction: After the appropriate pre-treatment time (e.g., 30 minutes for i.p.), administer a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of PTZ at a dose known to induce clonic seizures in the majority of control animals (e.g., 60-85 mg/kg s.c.).
-
Observation: Immediately place the animal in an observation chamber and record seizure activity for at least 30 minutes. Score the seizure severity using a standardized scale (e.g., Racine scale) and record the latency to the first clonic seizure.
-
Endpoints:
-
Latency to the onset of clonic seizures.
-
Seizure severity score.
-
Percentage of animals exhibiting generalized clonic seizures.
-
-
Data Analysis: Compare the latency, severity, and incidence of seizures between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA, Mann-Whitney U test).
Protocol 3: In Vitro Electrophysiology in Hippocampal Slices
This model allows for the direct assessment of a compound's effect on neuronal excitability and epileptiform activity in a controlled environment.
Figure 3: Workflow for in vitro electrophysiology using hippocampal slices.
Methodology:
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from juvenile or adult rodents using a vibratome in ice-cold, oxygenated slicing solution.
-
Recovery: Allow slices to recover for at least 1 hour in an interface or submerged chamber containing artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O₂ / 5% CO₂.
-
Induction of Epileptiform Activity: Transfer a slice to the recording chamber and perfuse with a pro-convulsant aCSF solution. Common methods include:
-
Low-Magnesium aCSF: Omission of Mg²⁺ from the aCSF removes the voltage-dependent Mg²⁺ block of the NMDA receptor channel, leading to spontaneous epileptiform discharges.
-
High-Potassium aCSF: Increasing the extracellular K⁺ concentration (e.g., to 8 mM) depolarizes neurons, increasing their excitability.
-
-
Recording: Using extracellular field potential recordings or whole-cell patch-clamp techniques, record baseline spontaneous or evoked epileptiform discharges (e.g., interictal-like spikes, seizure-like events).
-
Drug Application: Once a stable baseline is established, bath-apply this compound at various concentrations (e.g., ranging from 10 nM to 10 µM).
-
Observation: Record the effects of this compound on the frequency, amplitude, and duration of the epileptiform discharges.
-
Data Analysis: Quantify the changes in electrophysiological parameters before, during, and after this compound application. Calculate the IC₅₀ for the reduction of epileptiform activity.
Conclusion
This compound (CPP-ene) is a well-characterized, potent competitive NMDA receptor antagonist that has demonstrated anticonvulsant properties in several preclinical models of epilepsy, particularly those involving reflex seizures such as audiogenic and photosensitive epilepsy. However, its poor performance in rodent models of generalized tonic-clonic (MES) and clonic (PTZ) seizures at non-toxic doses, along with its adverse effects in clinical trials, highlights the complex role of NMDA receptors in epilepsy and the challenges of translating preclinical efficacy to clinical success. Nevertheless, this compound remains an important research tool, providing a specific and potent method for probing the function of NMDA receptors in the intricate neural circuits that underlie epileptogenesis and seizure propagation. The protocols and data presented here serve as a guide for researchers utilizing this compound to further unravel the mechanisms of epilepsy.
References
- 1. Anticonvulsant activity of the NMDA antagonists, D(-)4-(3-phosphonopropyl) piperazine-2-carboxylic acid (D-CPP) and D(-)(E)-4-(3-phosphonoprop-2-enyl) piperazine-2-carboxylic acid (D-CPPene) in a rodent and a primate model of reflex epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The excitatory amino acid antagonist D-CPP-ene (SDZ EAA-494) in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-CPP-ene (SDZ EAA 494), a potent and competitive N-methyl-D-aspartate (NMDA) antagonist: effect on spontaneous activity and NMDA-induced depolarizations in the rat neocortical slice preparation, compared with other CPP derivatives and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
Intracerebroventricular Administration of Midafotel: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midafotel, also known as CPPene or SDZ EAA 494, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] It was initially developed for its potential therapeutic applications in conditions associated with excitotoxicity, such as epilepsy and neuropathic pain.[1] Preclinical studies in animal models of cerebral ischemia demonstrated its neuroprotective effects.[1][2] Intracerebroventricular (ICV) administration provides a direct route to the central nervous system (CNS), bypassing the blood-brain barrier and allowing for the investigation of a compound's central effects with high concentrations.[3] This document provides detailed application notes and protocols for the ICV administration of this compound in a research setting.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (R)-4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid |
| Synonyms | CPPene, SDZ EAA 494 |
| Molecular Formula | C₈H₁₅N₂O₅P |
| Molar Mass | 250.191 g·mol⁻¹ |
| Mechanism of Action | Competitive NMDA receptor antagonist |
Table 2: Recommended Parameters for Intracerebroventricular Injection of this compound
| Parameter | Recommendation for Rat (Sprague Dawley) | Recommendation for Mouse (C57BL/6) | Notes |
| Vehicle | Artificial Cerebrospinal Fluid (aCSF) or 0.9% Saline | Artificial Cerebrospinal Fluid (aCSF) or 0.9% Saline | Ensure the vehicle is sterile and pH-neutral (7.2-7.4). |
| Dosage | 0.1 - 10 nmol | 0.05 - 5 nmol | Dose-response studies are crucial to determine the optimal dose for the desired neuroprotective or behavioral effect. |
| Injection Volume | 1 - 5 µL | 0.5 - 2 µL | Keep volumes low to minimize increases in intracranial pressure. |
| Infusion Rate | 0.5 - 1.0 µL/min | 0.2 - 0.5 µL/min | A slow infusion rate helps to prevent tissue damage and backflow of the injectate. |
Table 3: Stereotaxic Coordinates for Lateral Ventricle Injection
| Species | Strain | Bregma Reference | Anteroposterior (AP) | Mediolateral (ML) | Dorsoventral (DV) |
| Rat | Sprague Dawley | Skull Surface | -0.8 to -0.9 mm | ±1.5 to ±1.6 mm | -3.5 to -4.0 mm |
| Mouse | C57BL/6 | Skull Surface | -0.2 to -0.3 mm | ±1.0 mm | -2.0 to -2.5 mm |
Coordinates are relative to Bregma and should be confirmed with a stereotaxic atlas for the specific age and weight of the animals being used.
Experimental Protocols
Preparation of this compound Solution
-
Reconstitution : this compound is a water-soluble compound. Reconstitute the lyophilized powder in sterile artificial cerebrospinal fluid (aCSF) or 0.9% saline to achieve the desired stock concentration.
-
pH Adjustment : It is critical to ensure the final pH of the this compound solution is within the physiological range of 7.2-7.4 to avoid irritation and tissue damage.
-
Sterilization : Filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Storage : Store the prepared solution at an appropriate temperature as recommended by the manufacturer, typically at -20°C for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.
Intracerebroventricular Cannula Implantation Surgery
-
Anesthesia : Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail) and ensure a surgical plane of anesthesia is maintained throughout the procedure.
-
Stereotaxic Placement : Secure the anesthetized animal in a stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent them from drying.
-
Surgical Preparation : Shave the scalp and disinfect the surgical area with an antiseptic solution (e.g., 70% ethanol followed by povidone-iodine).
-
Incision : Make a midline incision on the scalp to expose the skull. Clean the skull surface of any overlying connective tissue.
-
Leveling and Craniotomy : Identify and level the skull at the bregma and lambda landmarks. Using the stereotaxic coordinates from Table 3, mark the injection site. Drill a small burr hole (approximately 1 mm in diameter) at the marked location, taking care not to damage the underlying dura mater.
-
Cannula Implantation : Lower a guide cannula to the desired dorsoventral coordinate and secure it to the skull with dental cement and surgical screws.
-
Post-operative Care : Insert a dummy cannula to keep the guide cannula patent. Close the incision with sutures or wound clips. Administer post-operative analgesics and monitor the animal for recovery. Allow for a recovery period of at least one week before commencing with injections.
Intracerebroventricular Injection Procedure
-
Animal Handling : Gently restrain the animal.
-
Injection Preparation : Remove the dummy cannula from the guide cannula. Load a Hamilton syringe with the prepared this compound solution, ensuring no air bubbles are present.
-
Injection : Insert the injection needle, which should extend slightly beyond the tip of the guide cannula, and infuse the this compound solution at the recommended rate (see Table 2).
-
Post-injection : Leave the injection needle in place for an additional minute to allow for diffusion and prevent backflow. Withdraw the needle slowly and replace the dummy cannula.
-
Behavioral Observation : Return the animal to its home cage and monitor for any immediate adverse effects. Subsequent behavioral or physiological assessments can be performed according to the experimental design.
Visualizations
Signaling Pathway of this compound's Neuroprotective Action
References
Application Notes and Protocols: Midafotel in Focal Cerebral Ischemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midafotel, also known as CPPene or SDZ EAA 494, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. In the context of focal cerebral ischemia, the overactivation of NMDA receptors by excessive glutamate release—a phenomenon known as excitotoxicity—is a key contributor to neuronal damage. This compound was developed to mitigate this excitotoxic cascade and has been investigated in various preclinical models of stroke. Although it showed promise in animal studies by reducing ischemic damage, it ultimately failed in human clinical trials due to a lack of significant efficacy and the presence of adverse side effects.
These application notes provide a comprehensive overview of the use of this compound in preclinical focal cerebral ischemia models, summarizing key quantitative data and detailing relevant experimental protocols. This information is intended to guide researchers in designing and interpreting studies involving NMDA receptor antagonists for neuroprotection in stroke.
Quantitative Data Summary
The neuroprotective efficacy of this compound has been quantified in various preclinical models of focal cerebral ischemia. The following tables summarize the key findings from these studies.
Table 1: Neuroprotective Effects of this compound (D-CPPene) on Infarct Volume and Brain Swelling
| Animal Model | Ischemia Model | This compound Dosage and Administration | Timing of Administration | Reported Neuroprotective Effect | Reference |
| Cat | Middle Cerebral Artery Occlusion (MCAO) | 15 mg/kg | Pretreatment | 64% reduction in infarct size | [1] |
| Cat | Middle Cerebral Artery Occlusion (MCAO) | 4.5 mg/kg | Pretreatment | 60% reduction in infarct size | [1] |
| Cat | Middle Cerebral Artery Occlusion (MCAO) | 1.5 mg/kg | Pretreatment | No significant reduction in infarct size | [1] |
| Cat | Middle Cerebral Artery Occlusion (MCAO) | Not specified | 1 hour post-occlusion | No significant reduction in infarct size | [1] |
| Rat | Permanent Middle Cerebral Artery Occlusion (MCAO) | 4.5 mg/kg IV bolus followed by 3 mg/kg/h infusion | 15 minutes prior to MCAO | 29% reduction in infarct volume; 34% reduction in brain swelling | |
| Rat | Subdural Hematoma Model | Not specified | Pretreatment | 54% reduction in cortical ischemic damage | [1] |
Signaling Pathways and Experimental Workflow
NMDA Receptor-Mediated Excitotoxicity Pathway in Cerebral Ischemia
During a stroke, the lack of blood flow leads to a massive release of the neurotransmitter glutamate into the synaptic cleft. This excess glutamate persistently activates NMDA receptors, leading to a large influx of calcium ions (Ca2+) into the neurons. The resulting intracellular calcium overload triggers a cascade of detrimental downstream signaling events, including the activation of proteases, lipases, and nitric oxide synthase, as well as the production of reactive oxygen species, ultimately leading to neuronal cell death. This compound acts by competitively blocking the glutamate binding site on the NMDA receptor, thereby preventing this excitotoxic cascade.
Experimental Workflow for this compound Application in a Focal Cerebral Ischemia Model
The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of this compound in a rodent model of middle cerebral artery occlusion (MCAO).
References
Application Notes and Protocols for In Vitro Electrophysiology with Midafotel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midafotel, also known as D-CPP-ene or SDZ EAA 494, is a potent, selective, and competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It acts by competing with the endogenous agonist, glutamate, at its binding site on the GluN2 subunit of the NMDA receptor.[2] This mechanism allows this compound to inhibit the influx of Ca²⁺ and Na⁺ ions through the NMDA receptor channel, thereby reducing excitatory neurotransmission. Due to its high potency and selectivity, this compound is a valuable pharmacological tool for investigating the role of NMDA receptors in synaptic transmission, plasticity, and excitotoxicity in various in vitro preparations.
These application notes provide a summary of this compound's electrophysiological effects, detailed protocols for its use in whole-cell patch-clamp recordings from brain slices, and visualizations to clarify its mechanism and experimental application.
Mechanism of Action: Competitive Antagonism
This compound exerts its inhibitory effect by binding to the glutamate recognition site on the NMDA receptor. Unlike non-competitive antagonists that block the ion channel pore, this compound's blockade can be surmounted by increasing the concentration of the agonist (glutamate). This competitive interaction is a key feature of its pharmacological profile.
Caption: this compound competitively blocks glutamate binding to the NMDA receptor.
Data Presentation: Electrophysiological Effects of this compound
The following table summarizes the quantitative effects of this compound observed in in vitro electrophysiology experiments.
| Preparation | Assay Type | Parameter Measured | Potency / Effect | Reference |
| Rat Neocortical Slices | Extracellular Field Recording | Inhibition of spontaneous epileptiform activity in Mg²⁺-free medium. | ED₅₀ = 39 nM | [Lowe et al., 1990][1] |
| Rat Neocortical Slices | Extracellular Field Recording | Antagonism of NMDA-evoked depolarizations. | pA₂ = 6.8 | [Lowe et al., 1990][1] |
| Rat Striatal Slices | Neurotransmitter Release Assay | Inhibition of NMDA-evoked [³H]ACh release. | IC₅₀ = 8 µM (for the related compound CPP) | [Lehmann et al., 1987] |
Note: Data for the structurally related parent compound CPP is included for context where direct this compound (D-CPP-ene) data is limited.
Experimental Protocols
This section provides a detailed protocol for performing whole-cell patch-clamp recordings in acute brain slices to characterize the inhibitory effects of this compound on NMDA receptor-mediated synaptic currents.
Solutions and Reagents
a) Artificial Cerebrospinal Fluid (ACSF) for Slicing and Recording (1 Liter):
-
NaCl: 126 mM
-
KCl: 2.5 mM
-
NaH₂PO₄: 1.25 mM
-
NaHCO₃: 26 mM
-
MgSO₄: 1 mM
-
CaCl₂: 2 mM
-
D-Glucose: 10 mM
-
Preparation: Dissolve all salts in ~900 mL of ultrapure water. Bubble continuously with 95% O₂ / 5% CO₂ (carbogen) for at least 30 minutes. Adjust pH to 7.3-7.4 if necessary and bring the final volume to 1 Liter. Maintain osmolarity between 300-310 mOsm.
b) NMDG Protective Cutting Solution (Optional, for enhanced slice health):
-
NMDG: 92 mM
-
KCl: 2.5 mM
-
NaH₂PO₄: 1.25 mM
-
NaHCO₃: 30 mM
-
HEPES: 20 mM
-
D-Glucose: 25 mM
-
Thiourea: 2 mM
-
Sodium Ascorbate: 5 mM
-
Sodium Pyruvate: 3 mM
-
MgSO₄: 10 mM
-
CaCl₂: 0.5 mM
-
Preparation: Prepare similarly to ACSF, adjusting pH to 7.3-7.4 with concentrated HCl. Use ice-cold and continuously oxygenated.
c) Internal Solution for Voltage-Clamp Recording of EPSCs (10 mL):
-
Cesium Methanesulfonate (CsMeSO₃): 135 mM
-
HEPES: 10 mM
-
EGTA: 10 mM
-
QX-314 Cl: 5 mM (to block voltage-gated Na⁺ channels)
-
Mg-ATP: 4 mM
-
Na-GTP: 0.3 mM
-
Lidocaine N-ethyl bromide: 5 mM
-
Preparation: Dissolve salts in ~8 mL of ultrapure water. Adjust pH to 7.25 with Cesium Hydroxide (CsOH). Add ATP and GTP just before use. Bring to final volume and adjust osmolarity to ~290 mOsm. Filter and store in aliquots at -20°C.
d) Stock Solution of this compound:
-
Prepare a 10 mM stock solution of this compound in sterile water or 0.1 M NaOH, depending on solubility. Aliquot and store at -20°C. Dilute to the final desired concentration in ACSF on the day of the experiment.
Acute Brain Slice Preparation
-
Anesthetize a young adult rodent (e.g., P21-P35 rat or mouse) according to approved institutional animal care protocols.
-
Rapidly decapitate the animal and dissect the brain, submerging it immediately in ice-cold, carbogenated slicing solution (either ACSF or NMDG solution).
-
Isolate the brain region of interest (e.g., hippocampus or cortex).
-
Mount the tissue block onto the stage of a vibrating microtome (vibratome).
-
Cut coronal or sagittal slices (300-400 µm thickness) in the ice-cold, oxygenated slicing solution.
-
Transfer slices to a recovery chamber containing ACSF continuously bubbled with 95% O₂ / 5% CO₂. Allow slices to recover at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.
Whole-Cell Patch-Clamp Recording
-
Transfer a single brain slice to the recording chamber on the microscope stage.
-
Continuously perfuse the slice with carbogenated ACSF at a rate of 1.5-2 mL/min.
-
To isolate NMDA receptor currents, supplement the ACSF with:
-
An AMPA receptor antagonist (e.g., 10 µM CNQX or NBQX).
-
A GABAₐ receptor antagonist (e.g., 50 µM Picrotoxin or 10 µM Bicuculline).
-
Note: To study voltage-dependent block, use ACSF with normal (1 mM) Mg²⁺. To maximize current amplitude at negative potentials, a Mg²⁺-free ACSF can be used.
-
-
Using an upright microscope with DIC optics, identify a healthy pyramidal neuron in the region of interest (e.g., CA1 of the hippocampus).
-
Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Approach the selected neuron with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a high-resistance (>1 GΩ) seal.
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode. Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block of the NMDA receptor channel.
-
Place a bipolar stimulating electrode in the relevant afferent pathway (e.g., Schaffer collaterals for CA1 neurons).
-
Deliver brief electrical stimuli to evoke excitatory postsynaptic currents (EPSCs).
-
After obtaining a stable baseline of NMDA-mediated EPSCs for 5-10 minutes, perfuse the ACSF containing the desired concentration of this compound.
-
Record the effect of this compound on the EPSC amplitude until a steady-state block is achieved.
-
To test for reversibility, wash out the drug by perfusing with normal ACSF.
Experimental Workflow Visualization
Caption: Workflow for a whole-cell patch-clamp experiment using this compound.
References
- 1. D-CPP-ene (SDZ EAA 494), a potent and competitive N-methyl-D-aspartate (NMDA) antagonist: effect on spontaneous activity and NMDA-induced depolarizations in the rat neocortical slice preparation, compared with other CPP derivatives and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Midafotel in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midafotel, also known as CPPene or SDZ EAA 494, is a highly potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Its mechanism of action involves binding to the glutamate recognition site on the NMDA receptor, thereby preventing its activation by the endogenous agonist glutamate.[4] The NMDA receptor is a crucial component in the machinery of synaptic plasticity, the cellular process underlying learning and memory. Its activation leads to an influx of Ca²⁺ into the postsynaptic neuron, triggering downstream signaling cascades that result in either long-term potentiation (LTP) or long-term depression (LTD), the two primary forms of synaptic plasticity.[5]
Given its specific action on NMDA receptors, this compound serves as an invaluable pharmacological tool for dissecting the role of these receptors in various forms of synaptic plasticity. By selectively blocking NMDA receptor function, researchers can investigate the necessity of this receptor in the induction and maintenance of LTP and LTD in different brain regions and under various experimental conditions. These application notes provide an overview of this compound's properties, detailed protocols for its use in studying synaptic plasticity, and a summary of its quantitative effects.
Data Presentation
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (R)-4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid | |
| Synonyms | CPPene, SDZ EAA 494 | |
| Molecular Formula | C₈H₁₅N₂O₅P | |
| Molar Mass | 250.191 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Water (up to 25 mg/mL with sonication and warming) |
Pharmacological Data of this compound
| Parameter | Value | Experimental System | Reference |
| ED₅₀ | 39 nM | Inhibition of spontaneous activity in rat neocortical slices | |
| Threshold Concentration | 10 nM | Inhibition of spontaneous activity in rat neocortical slices | |
| Apparent pA₂ | 6.8 | Antagonism of NMDA-evoked depolarizations in rat neocortex | |
| pKi | 7.5 | [³H]CGP39653 binding assay | |
| In Vivo ED₅₀ | ~16 mg/kg (oral) | Anticonvulsant activity in rodent maximal electroshock models |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the signaling pathways affected by this compound and a typical experimental workflow for its use.
Caption: NMDA Receptor Signaling in Synaptic Plasticity and its Blockade by this compound.
Caption: Experimental Workflow for Studying this compound's Effect on Synaptic Plasticity.
Experimental Protocols
Protocol 1: Investigating the Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices
Objective: To determine if this compound blocks the induction of NMDA receptor-dependent LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices.
Materials:
-
This compound (CPPene, SDZ EAA 494)
-
Artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2.5 CaCl₂, 1.5 MgSO₄, and 10 D-glucose, saturated with 95% O₂/5% CO₂.
-
Dissection tools, vibratome, and recording chamber for electrophysiology.
-
Stimulating and recording electrodes.
-
Amplifier and data acquisition system.
Methodology:
-
Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from a rodent brain in ice-cold, oxygenated ACSF.
-
Recovery: Allow slices to recover in an incubation chamber with oxygenated ACSF at 32-34°C for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber, continuously perfused with oxygenated ACSF at 30-32°C. Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers and a recording electrode in the CA1 stratum radiatum to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: After obtaining a stable fEPSP, record baseline synaptic transmission for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
This compound Application: Prepare a stock solution of this compound in water. Dilute the stock solution in ACSF to the desired final concentration (e.g., a range of 1 µM to 20 µM can be tested). Switch the perfusion to ACSF containing this compound and allow it to equilibrate for 20-30 minutes while continuing to record baseline responses. A vehicle control (ACSF without this compound) should be run in parallel.
-
LTP Induction: Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS). A typical TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with the bursts delivered at 5 Hz.
-
Post-Induction Recording: Immediately after LTP induction, continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes.
-
Data Analysis: Measure the slope of the fEPSP. Normalize the fEPSP slopes to the average baseline slope recorded before LTP induction. Compare the degree of potentiation in slices treated with this compound to the control slices. A significant reduction in the potentiation in the presence of this compound indicates that the LTP is NMDA receptor-dependent.
Protocol 2: Assessing the Impact of this compound on Long-Term Depression (LTD)
Objective: To determine if this compound prevents the induction of NMDA receptor-dependent LTD at the Schaffer collateral-CA1 synapse.
Materials: Same as for Protocol 1.
Methodology:
-
Slice Preparation and Recovery: Follow steps 1 and 2 from Protocol 1.
-
Recording Setup: Follow step 3 from Protocol 1.
-
Baseline Recording: Follow step 4 from Protocol 1.
-
This compound Application: Follow step 5 from Protocol 1.
-
LTD Induction: Induce LTD using a low-frequency stimulation (LFS) protocol. A standard LFS protocol involves delivering 900 pulses at 1 Hz.
-
Post-Induction Recording: Following LFS, continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes.
-
Data Analysis: Measure the slope of the fEPSP and normalize to the pre-LFS baseline. Compare the magnitude of depression in this compound-treated slices with control slices. The absence of a stable depression in the presence of this compound suggests that the LTD is NMDA receptor-dependent.
Concluding Remarks
References
- 1. researchgate.net [researchgate.net]
- 2. Calcium/calmodulin-dependent protein kinase II regulates the phosphorylation of CREB in NMDA-induced retinal neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacology of SDZ EAA 494, a competitive NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Midafotel in Behavioral Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
Midafotel, also known as CPPene or SDZ EAA 494, is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] By binding to the NMDA receptor, it blocks the action of the excitatory neurotransmitter glutamate. This mechanism has led to its investigation in a variety of neurological conditions, including epilepsy, excitotoxicity, and neuropathic pain.[1] While initial preclinical studies in animal models showed promise, clinical trials in humans for epilepsy and neuroprotection were largely unsuccessful due to a lack of efficacy and significant side effects.[1][2] Despite its limited clinical utility, this compound remains a valuable pharmacological tool in behavioral neuroscience research to probe the role of the NMDA receptor system in various cognitive and affective processes.
These application notes provide an overview of the use of this compound in common behavioral neuroscience paradigms, including models of seizures, learning and memory, and anxiety. Detailed protocols and available quantitative data are presented to guide researchers in their experimental design.
Mechanism of Action: NMDA Receptor Antagonism
This compound exerts its effects by competitively inhibiting the binding of glutamate to the NMDA receptor.[1] The NMDA receptor is a crucial component of excitatory synaptic transmission and plays a vital role in synaptic plasticity, a cellular mechanism underlying learning and memory. Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. Upon activation, the receptor's ion channel opens, allowing an influx of calcium ions (Ca2+). This calcium influx triggers a cascade of intracellular signaling events, including the activation of protein kinases and transcription factors like CREB (cAMP response element-binding protein), which ultimately lead to changes in gene expression and synaptic strength. By blocking the NMDA receptor, this compound prevents this downstream signaling cascade.
Figure 1: this compound's mechanism of action at the NMDA receptor.
Pharmacokinetics
Application in Behavioral Models
Models of Epilepsy and Seizures
This compound has been evaluated for its anticonvulsant properties in various rodent models of epilepsy.
Quantitative Data: Anticonvulsant Efficacy of this compound
| Animal Model | Seizure Type | Administration Route | ED50 | Reference |
| Rodents | Maximal Electroshock | Oral | ~16 mg/kg |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
This protocol is adapted from general procedures for MES testing.
-
Animals: Male mice or rats.
-
Apparatus: A constant current stimulator with corneal electrodes.
-
Procedure:
-
Administer this compound or vehicle orally at the desired dose. The time of administration before the test should be based on the drug's pharmacokinetic profile to ensure peak brain levels during testing.
-
At the designated time post-administration, apply a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) via corneal electrodes moistened with saline.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the MES test.
-
The percentage of animals protected from the tonic hindlimb extension at each dose is recorded.
-
The ED50 (the dose that protects 50% of the animals) can be calculated using probit analysis.
-
Figure 2: Experimental workflow for the Maximal Electroshock Seizure Test.
Models of Learning and Memory
The critical role of NMDA receptors in synaptic plasticity makes NMDA receptor antagonists like this compound useful for studying the mechanisms of learning and memory.
Quantitative Data: Effects of this compound on Passive Avoidance Learning
| Animal Model | Task | Administration Timing | Dose | Effect | Reference |
| Rodents | Passive Avoidance | Pre-training | Supra-anticonvulsant doses | Reduced acquisition |
Experimental Protocol: Passive Avoidance Task
This protocol is a generalized procedure for a step-through passive avoidance task.
-
Animals: Male rats or mice.
-
Apparatus: A two-compartment chamber with a light and a dark compartment, connected by a small opening. The floor of the dark compartment is a grid that can deliver a mild footshock.
-
Procedure:
-
Training Day:
-
Place the animal in the light compartment, facing away from the opening.
-
Allow the animal to explore. Rodents have a natural tendency to enter the dark compartment.
-
When the animal enters the dark compartment with all four paws, deliver a mild, inescapable footshock (e.g., 0.5 mA for 2 seconds).
-
Remove the animal from the apparatus immediately after the shock.
-
Administer this compound or vehicle at the desired dose, either before or after the training session, depending on the research question (to study effects on acquisition vs. consolidation).
-
-
Testing Day (e.g., 24 hours later):
-
Place the animal back in the light compartment.
-
Measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive event.
-
A cut-off time (e.g., 300 seconds) is typically used.
-
-
Models of Anxiety
The role of the glutamatergic system in anxiety is an active area of research. NMDA receptor antagonists have been investigated for their potential anxiolytic-like effects.
Experimental Protocol: Elevated Plus Maze (EPM)
This protocol is based on standard EPM procedures.
-
Animals: Male mice or rats.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneal injection) 30 minutes before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a set period (e.g., 5 minutes).
-
Record the session with a video camera for later analysis.
-
Key parameters to measure include:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
An anxiolytic-like effect is indicated by an increase in the time spent and/or the number of entries into the open arms.
-
Figure 3: Logical relationships of this compound's effects.
Conclusion
This compound is a valuable research tool for investigating the role of the NMDA receptor in various behavioral processes. Its potent and competitive antagonist properties allow for the targeted disruption of glutamatergic neurotransmission. While its clinical applications have been limited, its use in preclinical models continues to provide insights into the neurobiological basis of epilepsy, learning, memory, and anxiety. The protocols and data presented here serve as a guide for researchers utilizing this compound in their behavioral neuroscience experiments. It is important to note that dose-response relationships and the timing of administration are critical factors to consider for obtaining reliable and interpretable results. Further research is needed to fully elucidate the quantitative effects of this compound across a broader range of behavioral paradigms.
References
Troubleshooting & Optimization
Midafotel solubility and stability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Midafotel in experimental settings. The information is designed to address common challenges related to the solubility and stability of this potent and competitive N-methyl-D-aspartate (NMDA) receptor antagonist.
I. Troubleshooting Guides & FAQs
This section addresses specific issues that researchers may encounter during their experiments with this compound.
1. Solubility Issues
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: this compound has been reported to be soluble in Dimethyl Sulfoxide (DMSO) and has a reported aqueous solubility. For most in vitro studies, preparing a concentrated stock solution in DMSO is the recommended starting point. Subsequently, this stock solution can be diluted to the final desired concentration in your aqueous experimental medium (e.g., cell culture medium, phosphate-buffered saline). It is crucial to ensure the final concentration of DMSO in your experiment is low (typically <0.1%) to avoid solvent-induced cellular toxicity.
Q2: My this compound solution appears cloudy or has precipitated after dilution in my aqueous buffer. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for many organic compounds. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Increase the DMSO Concentration (with caution): A slight increase in the final DMSO concentration might improve solubility, but it is critical to stay below the threshold that affects your experimental system's viability. Always run a vehicle control with the same final DMSO concentration.
-
Sonication: Gentle sonication of the solution in a water bath can help to redissolve small amounts of precipitate.
-
Warm the Solution: Gently warming the solution to 37°C may aid in dissolution, but be mindful of the potential for temperature-related degradation.
2. Stability Issues
Q3: How should I store my this compound, both as a solid and in solution?
A3: Proper storage is critical to maintaining the integrity of this compound.
-
Solid Form: Store solid this compound in a tightly sealed container, protected from light, at -20°C for long-term storage. For short-term storage, 4°C is acceptable.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C. When stored properly, stock solutions in DMSO should be stable for several months.
Q4: I am concerned about the stability of this compound in my cell culture medium during a long-term experiment. What is its stability under these conditions?
A4: The stability of any compound in a complex mixture like cell culture medium can be influenced by factors such as pH, temperature, and interactions with media components. While specific degradation kinetics for this compound in cell culture media are not widely published, it is best practice to prepare fresh dilutions of this compound from a frozen stock solution for each experiment. For long-duration experiments (spanning several days), consider replenishing the medium with freshly diluted this compound periodically if the experimental design allows.
3. Experimental Issues
Q5: I am not observing the expected antagonist effect of this compound in my neuronal cell culture model of excitotoxicity. What could be the reason?
A5: Several factors could contribute to a lack of efficacy in an in vitro excitotoxicity assay:
-
Suboptimal Concentration: Ensure you are using an appropriate concentration of this compound. A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell type and injury model.
-
Timing of Administration: As a competitive antagonist, this compound is most effective when present before or at the onset of the excitotoxic insult to compete with glutamate for binding to the NMDA receptor.
-
High Agonist Concentration: If the concentration of the NMDA receptor agonist (e.g., glutamate, NMDA) is too high, it may outcompete this compound. Consider reducing the agonist concentration.
-
Cell Health: Unhealthy or overly confluent cell cultures may respond differently to both the excitotoxic stimulus and the neuroprotective agent. Ensure your cells are in a healthy, actively growing state.
Q6: I am observing toxicity in my cell cultures treated with this compound, even in the absence of an excitotoxic stimulus. Why is this happening?
A6: Like many CNS-active compounds, this compound can exhibit cellular toxicity at high concentrations. It is crucial to perform a dose-response curve to determine the therapeutic window for your specific cell type. Always include a vehicle control (the solvent used to dissolve this compound, at the same final concentration) to distinguish between compound-specific toxicity and solvent effects.
II. Data Presentation
Solubility Data
| Solvent | Solubility | Notes |
| Water | 25.0 mg/mL | This is a reported value. Aqueous solubility can be influenced by pH and temperature. |
| DMSO | Soluble | A common solvent for preparing concentrated stock solutions. While a specific value is not available, it is generally considered to be readily soluble in DMSO for experimental purposes. |
| PBS (pH 7.4) | No Data | Solubility is expected to be similar to water. It is recommended to empirically determine the solubility limit for your specific experimental conditions. |
| Ethanol | No Data | The solubility of this compound in ethanol is not readily available in the literature. It is advisable to perform a small-scale solubility test if the use of ethanol as a solvent is required for your experimental setup. |
Storage and Stability
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid | -20°C | Long-term (years) | Store in a tightly sealed, light-resistant container. |
| 4°C | Short-term (weeks) | Ensure the container is well-sealed to prevent moisture absorption. | |
| DMSO Stock | -20°C | Long-term (months) | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light. |
| -80°C | Long-term (months) | Recommended for maximum stability of the stock solution. | |
| Aqueous Dilution | 4°C | Short-term (days) | It is highly recommended to prepare fresh aqueous dilutions for each experiment. Stability in aqueous solutions over extended periods has not been well-documented. |
III. Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound. It is highly recommended to optimize these protocols for your specific experimental system.
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for use in in vitro and in vivo experiments.
-
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: In Vitro Neuroprotection Assay against Excitotoxicity
-
Objective: To assess the neuroprotective effect of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.
-
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
Cell culture medium appropriate for the neuronal type
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Glutamate solution (e.g., 10 mM in sterile water)
-
Cell viability assay kit (e.g., MTT, LDH)
-
-
Procedure:
-
Plate primary neurons in a 96-well plate at a suitable density and allow them to mature for at least 7 days.
-
Prepare serial dilutions of this compound in the cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-treat the neurons with the this compound dilutions for 1-2 hours. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Induce excitotoxicity by adding glutamate to a final concentration that causes significant but not complete cell death (e.g., 20-100 µM, to be optimized for your cell type).
-
Incubate for the desired period (e.g., 24 hours).
-
Assess cell viability using a standard assay according to the manufacturer's instructions.
-
IV. Visualizations
Signaling Pathways
Caption: this compound's Mechanism of Action.
Experimental Workflow
Caption: In Vitro Neuroprotection Assay Workflow.
Technical Support Center: Midafotel in Neuronal Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Midafotel in neuronal culture experiments. The information addresses potential off-target effects and other common issues encountered during in vitro studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, focusing on its known off-target or mechanism-based effects.
Question 1: I'm observing unexpected neuronal death at concentrations of this compound that should only block NMDA receptors. Is this an off-target effect?
Answer: While this compound is a potent and selective competitive NMDA receptor antagonist, high concentrations or prolonged exposure can lead to neuronal death.[1] This phenomenon is a known class effect of NMDA receptor antagonists and is often referred to as NMDA antagonist neurotoxicity.[2][3] The mechanism is thought to be indirect, resulting from the disinhibition of certain neuronal circuits.[4][5] Specifically, blocking NMDA receptors on inhibitory GABAergic interneurons can lead to an overactivation of downstream glutamatergic and cholinergic neurons, causing excitotoxicity.
Troubleshooting Guide:
-
Confirm this compound Concentration: Double-check your calculations and the final concentration of this compound in your culture medium. Ensure that your stock solution is correctly prepared and has not degraded.
-
Perform a Dose-Response Curve: If you haven't already, conduct a detailed dose-response experiment to determine the precise EC50 for NMDA receptor blockade and the concentration at which toxicity begins in your specific neuronal culture system.
-
Reduce Incubation Time: Limit the duration of this compound exposure. NMDA antagonist-induced neurotoxicity is time-dependent.
-
Assess Apoptosis: Use a Caspase-3 activity assay to determine if the observed cell death is apoptotic. NMDA antagonist neurotoxicity can induce programmed cell death.
-
Co-application of Other Antagonists: As a mechanistic experiment, you can try co-applying antagonists for other receptors implicated in the disinhibition pathway, such as a non-NMDA glutamate receptor antagonist (e.g., NBQX) or a muscarinic antagonist (e.g., scopolamine), to see if this mitigates the toxicity.
Question 2: My neuronal cultures are showing signs of hyperexcitability (e.g., increased spontaneous firing) after applying this compound, which is counterintuitive for an antagonist. Why is this happening?
Answer: This paradoxical effect is consistent with the known mechanism of NMDA antagonist neurotoxicity. By blocking NMDA receptors on inhibitory interneurons, this compound can reduce the inhibitory tone in the culture, leading to the disinhibition and subsequent hyperexcitability of pyramidal neurons. This can manifest as an increase in overall network activity.
Troubleshooting Guide:
-
Validate Neuronal Subtypes: Ensure your culture contains a mixed population of excitatory and inhibitory neurons. The disinhibition effect will be most pronounced in a network with functional inhibitory circuits.
-
Electrophysiological Analysis: If using microelectrode arrays (MEAs) or patch-clamp techniques, analyze the firing patterns of individual neurons to distinguish between excitatory and inhibitory populations. You should observe a decrease in the firing of some neurons (putative interneurons) and a subsequent increase in the firing of others (putative pyramidal neurons).
-
Lower this compound Concentration: Use the lowest effective concentration of this compound that achieves the desired level of NMDA receptor antagonism without causing significant network hyperexcitability.
-
Monitor Calcium Levels: Use calcium imaging to assess intracellular calcium dynamics. Widespread, unsynchronized calcium flashes may be indicative of network hyperexcitability.
Question 3: I am seeing high variability in my results between different batches of neuronal cultures when using this compound. What could be the cause?
Answer: The variability could stem from several factors related to the culture itself and the action of this compound. The proportion of different neuronal subtypes (especially GABAergic interneurons) can vary between preparations, which will alter the network's response to NMDA receptor blockade. Additionally, the developmental stage of the neurons can influence the expression and subunit composition of NMDA receptors, affecting this compound's potency and the downstream consequences of its binding.
Troubleshooting Guide:
-
Standardize Culture Conditions: Maintain strict consistency in your cell sourcing, seeding density, media composition, and the age of the cultures (days in vitro) at the time of the experiment.
-
Characterize Your Cultures: Use immunocytochemistry to characterize the neuronal populations in your cultures, for example, by staining for markers of glutamatergic (vGLUT1/2) and GABAergic (GABA, GAD67) neurons.
-
Establish a Baseline: Before applying this compound, establish a stable baseline of activity for each culture. This will allow you to normalize the data and reduce inter-culture variability.
-
Include Positive and Negative Controls: Always include appropriate controls, such as a vehicle-only control and a positive control for NMDA receptor antagonism (e.g., a well-characterized antagonist like AP5).
Data Presentation
This compound Binding Affinity
This compound (also known as CPPene or SDZ EAA 494) is a highly potent and selective competitive antagonist at the NMDA receptor. While early in vitro studies suggested it did not affect other receptors, comprehensive, publicly available screening data across a wide range of receptors, ion channels, and transporters is limited. The primary known binding affinity is for the NMDA receptor.
| Target | Action | Affinity (Ki) | Species | Reference |
| NMDA Receptor | Competitive Antagonist | ~74 nM | Rat |
Off-Target Considerations for Competitive NMDA Receptor Antagonists:
It is important for researchers to be aware of the potential for off-target effects that are known for this class of compounds, even if specific data for this compound is scarce. These can include:
-
Dopaminergic System Interaction: NMDA receptor antagonists can indirectly affect dopamine transmission.
-
GABAergic System Interaction: The primary mechanism of neurotoxicity involves the disinhibition of GABAergic circuits.
-
Other Glutamate Receptors: While this compound is reported to be selective, very high concentrations might interact with other ionotropic glutamate receptors like AMPA or Kainate receptors. Some piperazine-based antagonists have shown activity at kainate receptors.
-
Sigma Receptors: Some NMDA receptor antagonists have shown affinity for sigma receptors, which can contribute to their psychotomimetic effects.
Researchers should interpret their results with caution and consider the possibility that unexpected effects may arise from these or other uncharacterized off-target interactions.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability and cytotoxicity.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound (or other test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, 2% (v/v) glacial acetic acid, pH 4.7) or DMSO.
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Plate primary neurons at a desired density in a 96-well plate and allow them to mature for the desired number of days in vitro.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells. Express cell viability as a percentage of the vehicle-treated control cells.
Caspase-3 Activity Assay (Fluorometric)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Primary neuronal cultures in a 96-well plate (black, clear bottom)
-
This compound (or other test compound)
-
Staurosporine (positive control for apoptosis induction, e.g., 1 µM)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
Caspase-3 Substrate (e.g., Ac-DEVD-AMC, N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)
-
Fluorometer with excitation at ~380 nm and emission at ~460 nm.
Procedure:
-
Cell Treatment: Treat neuronal cultures with this compound, vehicle, or staurosporine for the desired duration.
-
Cell Lysis:
-
Carefully remove the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add 50 µL of ice-cold Cell Lysis Buffer to each well.
-
Incubate the plate on ice for 10-15 minutes.
-
-
Lysate Preparation: If necessary, centrifuge the plate to pellet debris. Transfer the supernatant (cell lysate) to a new plate.
-
Assay Reaction:
-
In a new black 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 5-10 µL of cell lysate to the corresponding wells.
-
Add 5 µL of the Caspase-3 substrate to each well to start the reaction.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Data Analysis: The relative fluorescence units (RFU) are proportional to the caspase-3 activity in the sample. Compare the RFU of this compound-treated samples to the vehicle control and the staurosporine-treated positive control.
Visualizations
Caption: Proposed signaling pathway for NMDA antagonist-induced neurotoxicity.
Caption: Experimental workflow for troubleshooting unexpected neuronal cell death.
Caption: Logical relationships for troubleshooting common this compound issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Neurotoxicity of NMDA antagonists: a glutamatergic theory of schizophrenia based on selective impairment of local inhibitory feedback circuits - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in experiments with Midafotel
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving Midafotel (also known as CPPene or SDZ EAA 494), a potent and competitive N-methyl-D-aspartate (NMDA) receptor antagonist.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during in vitro and in vivo experiments with this compound.
FAQs: General Properties and Handling
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective competitive antagonist of the NMDA receptor.[1] It acts by competing with the endogenous agonist glutamate for its binding site on the GluN2 subunit of the NMDA receptor, thereby preventing channel activation and the subsequent influx of Ca²⁺. This mechanism underlies its potential for neuroprotection in conditions of excitotoxicity, but also contributes to its side effects.
Q2: What are the key physicochemical properties of this compound?
| Property | Value | Reference |
| Chemical Name | (R)-4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid | IUPHAR/BPS |
| Molecular Formula | C₈H₁₅N₂O₅P | [1] |
| Molar Mass | 250.191 g/mol | [1] |
| Solubility | Soluble in aqueous solutions. For experimental use, it is typically dissolved in saline or artificial cerebrospinal fluid (aCSF). | General Knowledge |
| Stability | This compound solutions should be freshly prepared. Long-term stability in various buffers should be empirically determined, but storage at -20°C or -80°C is recommended for stock solutions. | General Lab Practice |
Q3: How should I prepare and store this compound solutions?
For in vitro experiments, this compound can be dissolved in artificial cerebrospinal fluid (aCSF) to the desired final concentration. For in vivo studies, sterile saline is a common vehicle for intravenous or intraperitoneal administration. Stock solutions can be prepared at higher concentrations in water or a suitable buffer and stored frozen. It is crucial to ensure the pH of the final solution is within a physiological range (typically 7.2-7.4) as pH can influence the activity of NMDA receptors.
Troubleshooting: In Vitro Experiments (e.g., Patch-Clamp Electrophysiology)
Q1: I am not seeing a consistent block of NMDA-evoked currents with this compound in my whole-cell patch-clamp recordings. What could be the issue?
Several factors could contribute to inconsistent results:
-
Agonist Concentration: As a competitive antagonist, the degree of block by this compound is dependent on the concentration of the NMDA receptor agonist (e.g., glutamate or NMDA) used. Ensure you are using a consistent and appropriate agonist concentration. Higher agonist concentrations will require higher concentrations of this compound to achieve the same level of inhibition.
-
Solution Exchange: Ensure your perfusion system allows for rapid and complete exchange of solutions. Incomplete washout of the agonist or antagonist can lead to variability.
-
Pipette and Seal Quality: A poor seal (less than 1 GΩ) can lead to leaky recordings and inaccurate measurement of currents. Ensure your pipettes are properly fabricated and you are achieving high-resistance seals.
-
Cell Health: Unhealthy neurons will have altered membrane properties and receptor expression, leading to inconsistent responses. Only record from cells with a healthy appearance and stable baseline properties.
-
pH of Solutions: The activity of NMDA receptors is pH-sensitive. Verify that the pH of your aCSF and drug solutions is stable and within the optimal range (7.2-7.4).
Q2: I am observing a shift in the baseline holding current after applying this compound. Is this normal?
While this compound is a selective NMDA receptor antagonist, at high concentrations, off-target effects can occur. However, a baseline shift is more likely due to issues with the recording setup, such as:
-
Liquid Junction Potential: Ensure you have corrected for the liquid junction potential between your pipette solution and the external solution.
-
Reference Electrode: Check that your reference electrode is stable and properly chlorided.
-
Perfusion System: Fluctuations in the perfusion rate or temperature can cause baseline drift.
Q3: What is a typical IC50 value for this compound's block of NMDA currents?
The IC50 for this compound can vary depending on the experimental conditions, such as the agonist concentration and the specific NMDA receptor subunit composition.
| Experimental Condition | IC50 Value | Reference |
| NMDA-induced depolarizations in rat neocortical slices | Not explicitly stated, but shown to be a potent antagonist | Lowe et al., 1990 |
| Further literature search required for specific IC50 values |
Troubleshooting: In Vivo Experiments
Q1: I am not observing the expected neuroprotective effect of this compound in my animal model of ischemia.
Several factors can influence the in vivo efficacy of this compound:
-
Dose and Route of Administration: The dose and route of administration are critical. Intravenous administration typically provides more rapid and predictable brain concentrations compared to intraperitoneal injection. Ensure the dose is sufficient to achieve therapeutic concentrations in the brain.
-
Timing of Administration: The therapeutic window for NMDA receptor antagonists in ischemia is often narrow. Administration of this compound before or very shortly after the ischemic insult is more likely to be effective.
-
Anesthesia: Some anesthetics can interact with NMDA receptors and may confound the results. Choose an anesthetic with minimal effects on the glutamatergic system if possible, and keep the depth of anesthesia consistent across animals.
-
Animal Strain and Species: Pharmacokinetic and pharmacodynamic properties of this compound can vary between different animal strains and species.
-
Severity of the Insult: In models of severe ischemia, the extent of the damage may be too great for a single neuroprotective agent to have a significant effect.
Q2: My animals are exhibiting significant side effects (e.g., ataxia, hyperlocomotion, stereotyped behaviors) at doses intended to be neuroprotective. How can I mitigate this?
This is a common challenge with NMDA receptor antagonists.
-
Dose-Response Relationship: It is crucial to establish a dose-response curve for both the desired therapeutic effect and the side effects in your specific animal model. The therapeutic window may be very narrow.
-
Pharmacokinetics: Understanding the pharmacokinetic profile of this compound in your animal model is essential. A lower dose with a more frequent administration schedule or a continuous infusion might help to maintain therapeutic concentrations while minimizing peak-concentration-related side effects.
-
Behavioral Monitoring: Carefully and systematically monitor for a range of behavioral side effects. This will help you to determine the maximum tolerated dose in your experimental setup.
Q3: What are the expected pharmacokinetic parameters for this compound in preclinical species?
This compound is primarily excreted unchanged by the renal system and does not have toxic byproducts.[1]
| Species | Route | Cmax | Tmax | Half-life | Reference |
| Rat | IV | Data not found | Data not found | Data not found | |
| Rat | IP | Data not found | Data not found | Data not found | |
| Cat | IV | Data not found | Data not found | Data not found | |
| Primate | IV | Data not found | Data not found | Data not found |
(Further literature search is required to populate this table with specific quantitative data.)
Experimental Protocols
In Vitro: Whole-Cell Patch-Clamp Recording of NMDA-Evoked Currents
This protocol provides a general framework for assessing the inhibitory effect of this compound on NMDA receptor-mediated currents in cultured neurons or brain slices.
1. Solutions and Reagents:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Continuously bubble with 95% O₂ / 5% CO₂.
-
Internal Pipette Solution: (in mM) 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH.
-
Agonist Solution: aCSF containing a known concentration of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).
-
This compound Solution: Prepare a stock solution of this compound in water and dilute to the final desired concentrations in the agonist solution.
2. Electrophysiological Recording:
-
Prepare brain slices or cultured neurons according to standard laboratory protocols.
-
Transfer a slice or coverslip to the recording chamber on the microscope stage and continuously perfuse with aCSF at a constant rate (e.g., 2-3 ml/min).
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Hold the cell at a negative membrane potential (e.g., -70 mV) to relieve the Mg²⁺ block of the NMDA receptor.
-
Apply the agonist solution for a short duration to evoke a stable baseline NMDA current.
-
After establishing a stable baseline, co-apply the agonist solution containing the desired concentration of this compound.
-
Observe the inhibition of the NMDA-evoked current.
-
Wash out the this compound by perfusing with the agonist solution alone and observe the recovery of the current.
-
Repeat with different concentrations of this compound to construct a dose-response curve and determine the IC50.
In Vivo: Middle Cerebral Artery Occlusion (MCAO) Model of Stroke
This protocol is a general guide for evaluating the neuroprotective effects of this compound in a rat model of focal cerebral ischemia.
1. Animals and Surgical Preparation:
-
Use adult male rats (e.g., Sprague-Dawley, 250-300g).
-
Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane).
-
Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
2. MCAO Procedure:
-
Ligate the distal ECA.
-
Introduce a filament (e.g., 4-0 nylon monofilament with a blunted tip) into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Confirm occlusion by monitoring cerebral blood flow with laser Doppler flowmetry.
-
After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
Suture the incision.
3. Drug Administration:
-
Prepare this compound in sterile saline.
-
Administer this compound via the tail vein at the desired dose and time point (e.g., 30 minutes before MCAO, or immediately upon reperfusion).
4. Post-Operative Care and Assessment:
-
Allow the animal to recover in a heated cage.
-
Perform neurological deficit scoring at 24 and 48 hours post-MCAO.
-
At a predetermined endpoint (e.g., 48 hours), euthanize the animal and perfuse the brain.
-
Section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.
Visualizations
Caption: NMDA Receptor Signaling and this compound Inhibition.
Caption: In Vitro Patch-Clamp Experimental Workflow.
Caption: Troubleshooting Logic for In Vitro Experiments.
References
Technical Support Center: Ensuring Complete NMDA Receptor Antagonism with Midafotel
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Midafotel (also known as SDZ EAA 494 or CPPene), a potent competitive N-methyl-D-aspartate (NMDA) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and competitive antagonist at the NMDA receptor[1][2]. It acts by binding to the glutamate recognition site on the GluN2 subunit of the NMDA receptor complex[3]. By competing with the endogenous agonist glutamate, this compound prevents the opening of the ion channel, thereby inhibiting the influx of Ca2+ and Na+ ions that mediate the receptor's excitatory effects[3].
Q2: What is the reported potency of this compound?
This compound has a reported ED50 value of 39 nM for NMDA receptor antagonism[1].
Q3: How should this compound be prepared and stored?
This compound is soluble in water up to 25 mg/mL (99.92 mM), though it may require ultrasonic treatment and warming to fully dissolve. For long-term storage, the solid powder form should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. Once in solution, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.
Q4: What are the known in vivo effects and potential side effects of this compound?
In animal models, this compound has demonstrated neuroprotective effects in focal cerebral ischemia. However, it can also induce behavioral effects, such as ataxia, hyperlocomotion, and stereotyped behaviors (e.g., head weaving, stereotyped sniffing) at higher doses (e.g., 15 mg/kg, i.p. in rats). These side effects are a known challenge in the development of NMDA receptor antagonists and were a contributing factor to the discontinuation of this compound in clinical trials.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Incomplete or variable antagonism of NMDA receptor activity.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific experimental system. The reported ED50 of 39 nM is a starting point, but the effective concentration can vary depending on the cell type, receptor expression levels, and the concentration of NMDA and co-agonists (glycine or D-serine) used.
-
-
Possible Cause 2: Issues with this compound solution.
-
Solution: Ensure that this compound is fully dissolved. As it may require sonication and warming, visually inspect the solution for any precipitate. Prepare fresh solutions regularly and store them appropriately in aliquots to avoid degradation from multiple freeze-thaw cycles. The stability of the compound in your specific experimental buffer over the duration of the experiment should also be considered.
-
-
Possible Cause 3: High concentration of competing agonist (glutamate).
-
Solution: As a competitive antagonist, the efficacy of this compound is dependent on the concentration of the agonist. If you are using exogenous glutamate, consider reducing its concentration. If studying synaptic transmission, high-frequency stimulation may lead to significant glutamate accumulation in the synaptic cleft, which could outcompete this compound.
-
-
Possible Cause 4: Presence of different NMDA receptor subtypes.
Issue 2: Observed cellular toxicity or off-target effects.
-
Possible Cause 1: Excitotoxicity from prolonged NMDA receptor blockade.
-
Solution: While counterintuitive, complete and prolonged blockade of NMDA receptors can sometimes be detrimental to neuronal health, as a certain level of NMDA receptor activity is important for cell survival. Use the lowest effective concentration of this compound and limit the duration of exposure.
-
-
Possible Cause 2: Non-specific binding or off-target effects.
-
Solution: While this compound is reported to be selective for the NMDA receptor, at high concentrations, the possibility of off-target effects cannot be entirely ruled out. It is known that some NMDA receptor antagonists can interact with other neurotransmitter systems, such as the dopaminergic and serotonergic systems. If you suspect off-target effects, consider using a structurally different competitive NMDA receptor antagonist as a control. A comprehensive off-target screening panel could also be employed to identify potential unintended interactions.
-
Quantitative Data
| Parameter | Value | Species/System | Reference |
| ED50 | 39 nM | Not specified | |
| Solubility | 25 mg/mL in H2O | Not applicable | |
| Storage (Powder) | -20°C (3 years), 4°C (2 years) | Not applicable | |
| Storage (Solution) | -80°C (6 months), -20°C (1 month) | Not applicable |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Measuring NMDA Receptor Currents
This protocol is adapted for recording NMDA receptor-mediated currents in cultured neurons or brain slices.
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): In mM: 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, 1 MgCl2. Bubble with 95% O2/5% CO2.
-
Internal Solution: In mM: 130 Cs-gluconate, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, 5 QX-314. pH adjusted to 7.3 with CsOH.
-
NMDA/Glycine Solution: aCSF containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).
-
This compound Stock Solution: 10 mM in water.
Procedure:
-
Prepare brain slices or neuronal cultures according to standard laboratory procedures.
-
Transfer the slice or coverslip with cultured neurons to the recording chamber and continuously perfuse with aCSF.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Voltage-clamp the neuron at a holding potential of -70 mV.
-
To isolate NMDA receptor currents, it is common to block AMPA and kainate receptors with an antagonist like CNQX (e.g., 20 µM) and to use a Mg2+-free aCSF or hold the cell at a depolarized potential (e.g., +40 mV) to relieve the Mg2+ block.
-
Apply the NMDA/glycine solution via a local perfusion system to evoke an inward current (at -70 mV in Mg2+-free aCSF) or an outward current (at +40 mV).
-
After obtaining a stable baseline of NMDA-evoked currents, co-apply this compound at the desired concentration with the NMDA/glycine solution.
-
Record the reduction in the amplitude of the NMDA-evoked current.
-
To determine the IC50, apply a range of this compound concentrations and plot the percentage of inhibition against the log of the concentration.
Calcium Imaging of NMDA Receptor Activity
This protocol describes the use of a ratiometric calcium indicator, Fura-2, to measure changes in intracellular calcium ([Ca2+]i) upon NMDA receptor activation and its blockade by this compound.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): In mM: 137 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. pH 7.4.
-
NMDA/Glycine Solution: HBS containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).
-
This compound Stock Solution: 10 mM in water.
Procedure:
-
Cell Loading:
-
Incubate cultured cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBS for 30-60 minutes at 37°C.
-
Wash the cells with HBS to remove extracellular dye and allow for de-esterification for at least 30 minutes.
-
-
Imaging:
-
Mount the coverslip with the loaded cells onto the stage of an inverted microscope equipped for fluorescence imaging.
-
Excite the cells alternately with 340 nm and 380 nm light and capture the emission at 510 nm.
-
Establish a stable baseline recording of the 340/380 nm fluorescence ratio.
-
-
Experiment:
-
Perfuse the cells with the NMDA/glycine solution to induce an increase in the 340/380 ratio, indicating a rise in [Ca2+]i.
-
After a washout period and return to baseline, pre-incubate the cells with the desired concentration of this compound for a few minutes.
-
Co-apply the NMDA/glycine solution with this compound and record the change in the 340/380 ratio. A complete antagonism will result in no change from the baseline.
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio for each time point.
-
Quantify the peak response to NMDA in the absence and presence of this compound.
-
Radioligand Binding Assay for Competitive Antagonists
This protocol is a general guide for a competitive binding assay using a radiolabeled NMDA receptor antagonist, such as [3H]-CGP 39653, to determine the binding affinity of this compound.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
Homogenization buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Radioligand: e.g., [3H]-CGP 39653
-
Non-specific binding control: A high concentration of a non-radiolabeled NMDA antagonist (e.g., 10 µM CGS 19755).
-
This compound solutions of varying concentrations.
Procedure:
-
Membrane Preparation:
-
Homogenize the brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet several times by resuspension and centrifugation to remove endogenous glutamate.
-
-
Binding Assay:
-
In each assay tube, add the membrane preparation, a fixed concentration of the radioligand (typically near its Kd value), and either buffer (for total binding), the non-specific binding control, or a specific concentration of this compound.
-
Incubate the tubes at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 of this compound.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: NMDA Receptor Signaling and Competitive Antagonism by this compound.
Caption: Experimental Workflow for Evaluating this compound Efficacy.
Caption: Troubleshooting Decision Tree for Incomplete this compound Blockade.
References
Interpreting unexpected results with Midafotel
Welcome to the technical support center for Midafotel (CPPene; SDZ EAA 494). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results during experiments with this potent, competitive NMDA receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a potent and competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[1] It was initially developed for its potential therapeutic effects in conditions associated with excitotoxicity, such as epilepsy and neuropathic pain. By binding to the NMDA receptor, this compound blocks the action of the excitatory neurotransmitter glutamate, thereby reducing neuronal excitation.
Q2: Why was this compound discontinued in clinical trials?
A2: Despite promising preclinical results in models of ischemia and epilepsy, this compound was withdrawn from clinical trials.[1] The primary reasons for its discontinuation were a lack of demonstrated efficacy in providing neuroprotection or treating epilepsy in humans, coupled with a significant profile of adverse side effects that led to a high rate of patient withdrawal from the trials.[1]
Q3: What are the most common unexpected or adverse effects observed with this compound and similar NMDA antagonists?
A3: Clinical trials with competitive NMDA antagonists, including compounds similar to this compound like Selfotel, have reported a range of neuropsychiatric and systemic side effects. These can include agitation, hallucinations, confusion, paranoia, delirium, sedation, and ataxia.[1][2] In some instances, a paradoxical increase in seizure activity has been observed.
Q4: Is it possible for this compound to worsen neuronal damage or seizures?
A4: Yes, paradoxically, NMDA receptor antagonists like this compound can sometimes exacerbate neuronal excitability and, in some contexts, seizures. This is thought to occur through a mechanism of disinhibition, where the antagonist preferentially blocks NMDA receptors on inhibitory GABAergic interneurons. This reduction in inhibitory tone can lead to a net increase in the activity of excitatory pyramidal neurons, potentially causing hyperexcitability.
Troubleshooting Unexpected Results
This section provides guidance on interpreting and troubleshooting specific unexpected outcomes you may encounter during your experiments with this compound.
Issue 1: Observation of increased neuronal excitability or seizure-like activity in in vivo or in vitro models.
-
Possible Cause: As mentioned in the FAQs, NMDA receptor antagonists can induce a paradoxical hyperexcitability. This is often attributed to the disinhibition of principal excitatory neurons due to the blockade of NMDA receptors on inhibitory interneurons. GABAergic interneurons can be more sensitive to NMDA receptor blockade, leading to a reduction in their inhibitory output and a subsequent increase in the firing of excitatory neurons.
-
Troubleshooting Steps:
-
Re-evaluate Dosage: The effect of this compound can be highly dose-dependent. A lower dose may achieve the desired antagonism of excitotoxicity without causing significant disinhibition. Consider performing a dose-response curve to identify the optimal therapeutic window for your model.
-
Analyze Interneuron Activity: If your experimental setup allows, directly measure the activity of inhibitory interneurons (e.g., through targeted electrophysiological recordings). A decrease in their firing rate concurrent with an increase in principal cell activity would support the disinhibition hypothesis.
-
Consider the Model: The paradoxical effects of NMDA antagonists can be model-dependent. For instance, in the stargazer mouse model of absence epilepsy, NMDA receptor blockade exacerbates seizures due to an underlying impairment in AMPA receptor trafficking on interneurons, making them more reliant on NMDA receptors for activation.
-
Issue 2: Lack of neuroprotective effect in an excitotoxicity model.
-
Possible Cause: The therapeutic window for neuroprotection with NMDA receptor antagonists can be narrow. The timing of administration relative to the excitotoxic insult is critical. Furthermore, complete blockade of NMDA receptors may not be beneficial, as a certain level of NMDA receptor activity is important for neuronal survival and the activation of "pro-survival" genes.
-
Troubleshooting Steps:
-
Optimize Treatment Timing: In models of acute excitotoxicity, such as ischemia, administer this compound prior to or immediately following the insult. Delayed administration may be ineffective.
-
Assess Neuronal Viability Carefully: Utilize multiple, complementary assays to assess cell death (e.g., LDH release for necrosis, TUNEL staining or caspase-3 activity for apoptosis).
-
Investigate Pro-Survival Pathways: Analyze the expression or activation of pro-survival signaling molecules (e.g., p-CREB, BDNF) to determine if this compound is inadvertently suppressing these pathways at the concentration used. Low, preconditioning doses of NMDA have been shown to be neuroprotective by enhancing neuronal firing and activating these pathways.
-
Issue 3: Psychotomimetic-like behaviors observed in animal models (e.g., hyperactivity, stereotypy).
-
Possible Cause: The psychotomimetic effects of NMDA receptor antagonists are well-documented and are a primary reason for their clinical failure. These effects are believed to be linked to the disinhibition of cortical circuits and the excessive release of acetylcholine and glutamate.
-
Troubleshooting Steps:
-
Behavioral Phenotyping: Carefully characterize the observed behaviors using a battery of established tests for psychotomimetic-like activity in rodents (e.g., open field test for hyperactivity, prepulse inhibition for sensory-motor gating deficits).
-
Neurochemical Analysis: If possible, use techniques like in vivo microdialysis to measure neurotransmitter levels (glutamate, GABA, acetylcholine) in relevant brain regions (e.g., prefrontal cortex, hippocampus) following this compound administration. An increase in glutamate and acetylcholine release would be consistent with the proposed mechanism.
-
Co-administration of other agents: Research has shown that the neurotoxic and some behavioral effects of NMDA antagonists can be mitigated by co-administration of agents like anticholinergics or GABA-A receptor modulators (e.g., benzodiazepines). This could be explored in your experimental design to isolate the desired therapeutic effect.
-
Data Presentation
Clinical Adverse Events with Competitive NMDA Antagonists
The following table summarizes the adverse events observed in a Phase IIa clinical trial of Selfotel, a competitive NMDA receptor antagonist with a similar mechanism of action to this compound, in patients with acute ischemic stroke.
| Adverse Event | Placebo (n=8) | 1.0 mg/kg (n=6) | 1.5 mg/kg (n=7) | 1.75 mg/kg (n=5) | 2.0 mg/kg (n=6) |
| Agitation | 0 | 1 | 4 | 3 | 6 |
| Hallucinations | 0 | 1 | 4 | 3 | 6 |
| Confusion | 0 | 1 | 4 | 3 | 6 |
| Paranoia | 0 | 0 | 1 | 2 | 4 |
| Delirium | 0 | 0 | 1 | 2 | 3 |
Data adapted from a study on Selfotel in patients with acute ischemic stroke.
Preclinical Anticonvulsant Efficacy of this compound (CPPene)
The following table presents the effective dose (ED50) of this compound (referred to as CPPene) and other competitive NMDA antagonists in preventing clonic seizures induced by auditory stimulation in genetically epilepsy-prone rats.
| Compound | Administration | ED50 (µmol/kg) |
| CPPene (this compound) | Intraperitoneal | 11.6 |
| CPPene (this compound) | Oral | 38.4 |
| CGP 37849 | Intraperitoneal | 12.5 |
| CGP 39551 | Intraperitoneal | 14.2 |
| (-)-CPP | Intraperitoneal | 48.2 |
| (+)-CPP | Intraperitoneal | 196 |
| 2AP7 | Intraperitoneal | 384 |
Data from a study on the anticonvulsant activity of competitive NMDA antagonists in genetically epilepsy-prone rats.
Experimental Protocols
Protocol 1: In Vitro Neuronal Viability Assay to Assess Neuroprotection
This protocol describes a method to assess the neuroprotective effects of this compound against NMDA-induced excitotoxicity in primary cortical neuron cultures.
-
Cell Culture: Plate primary cortical neurons from E18 rat embryos on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well. Maintain cultures in Neurobasal medium supplemented with B-27 and GlutaMAX for 12-14 days.
-
This compound Pre-treatment: Prepare a stock solution of this compound in sterile water. On the day of the experiment, replace the culture medium with fresh, pre-warmed medium containing the desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Incubate for 1 hour.
-
NMDA-induced Excitotoxicity: Add NMDA to the wells to a final concentration of 100 µM, along with 10 µM glycine as a co-agonist.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Assessment of Cell Viability:
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of membrane damage and necrosis, using a commercially available kit.
-
MTT Assay: Assess metabolic activity as an indicator of cell viability. Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals and measure absorbance at 570 nm.
-
-
Data Analysis: Normalize the results to control wells (no NMDA, no this compound) and express cell viability as a percentage of the control.
Protocol 2: In Vivo Model of Transient Focal Cerebral Ischemia
This protocol outlines the middle cerebral artery occlusion (MCAO) model in rats to study the neuroprotective effects of this compound in stroke.
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with isoflurane. Maintain body temperature at 37°C using a heating pad.
-
MCAO Procedure:
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Introduce a 4-0 monofilament nylon suture with a rounded tip into the ICA and advance it until it blocks the origin of the middle cerebral artery (MCA).
-
-
This compound Administration: Administer this compound or vehicle (saline) intravenously at the desired dose (e.g., 10 mg/kg) immediately after the onset of occlusion.
-
Reperfusion: After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
Neurological Assessment: At 24 hours post-reperfusion, assess neurological deficits using a standardized scoring system (e.g., Bederson's scale).
-
Infarct Volume Measurement:
-
Euthanize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Remove the brain and section it into 2 mm coronal slices.
-
Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct area will appear white, while viable tissue will be red.
-
Quantify the infarct volume using image analysis software.
-
Mandatory Visualizations
Caption: NMDA Receptor-Mediated Excitotoxicity Signaling Pathway.
Caption: Troubleshooting Workflow for Unexpected Results with this compound.
References
Validation & Comparative
A Comparative Guide to the Efficacy of Midafotel and Other Competitive NMDA Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Midafotel (also known as CPPene or SDZ EAA 494), a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, with other notable competitive antagonists. The information is supported by experimental data from preclinical studies and aims to assist researchers in evaluating the therapeutic potential and limitations of these compounds.
Introduction to Competitive NMDA Antagonists
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory. However, their overactivation can lead to excitotoxicity, a key factor in the pathophysiology of several neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Competitive NMDA antagonists act by binding to the glutamate recognition site on the GluN2 subunit of the NMDA receptor, thereby preventing its activation by the endogenous agonist, glutamate.[1] this compound emerged as a potent and selective competitive NMDA antagonist with early promise in preclinical models of epilepsy and ischemia.[2] However, its clinical development was halted due to a lack of efficacy and significant adverse effects in human trials.[2] This guide will delve into the comparative efficacy of this compound and other key competitive NMDA antagonists, presenting data on their binding affinities and in vivo potencies.
Data Presentation
Table 1: Comparative Binding Affinities of Competitive NMDA Antagonists
The following table summarizes the inhibitory constants (Ki) of this compound and other competitive NMDA antagonists, indicating their affinity for the NMDA receptor. Lower Ki values represent higher binding affinity.
| Compound | Ki (nM) | Radioligand Displaced | Tissue Source | Reference |
| This compound (D-CPP-ene) | 39 (ED50) | - | Rat Neocortical Slices | [3] |
| CGP 37849 | 35 | [3H]-CPP | Rat Brain PSD | |
| CGS 19755 (Selfotel) | 50 (IC50) | [3H]-CPP | Rat Striatal Slices | |
| CPP | - | - | - | - |
| D-AP5 | - | - | - | - |
Note: Data for CPP and D-AP5 were often used as comparators but specific Ki values from the same direct comparative studies were not consistently available in the reviewed literature.
Table 2: Comparative Anticonvulsant Efficacy of Competitive NMDA Antagonists
This table presents the median effective dose (ED50) of this compound and other competitive NMDA antagonists in various animal models of epilepsy. Lower ED50 values indicate higher anticonvulsant potency.
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| This compound (CPPene) | Audiogenic Seizures (Rats) | Intraperitoneal | 3.3 | |
| This compound (CPPene) | Audiogenic Seizures (Rats) | Oral | - | |
| CGP 37849 | Maximal Electroshock (Mice) | Oral | 21 | |
| CGP 39551 | Maximal Electroshock (Mice) | Oral | 4 | |
| CGS 19755 (Selfotel) | Maximal Electroshock (Mice) | Intraperitoneal | 2.0 | |
| CGS 19755 (Selfotel) | Maximal Electroshock (Rats) | Intraperitoneal | 3.8 | |
| CPP | Audiogenic Seizures (DBA/2 Mice) | Intraperitoneal | 1.5 | |
| CPP | NMDA-induced Seizures (CF-1 Mice) | Intraperitoneal | 1.9 |
Experimental Protocols
Radioligand Binding Assays for NMDA Receptor Affinity
Objective: To determine the binding affinity (Ki) of competitive NMDA antagonists for the NMDA receptor.
Methodology:
-
Tissue Preparation: Postsynaptic density (PSD) fractions or crude synaptic membranes are prepared from specific brain regions (e.g., rat cerebral cortex or hippocampus) through a series of homogenization and centrifugation steps.
-
Incubation: A constant concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]-CPP or [3H]-CGS 19755) is incubated with the prepared brain tissue membranes in a suitable buffer.
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound, CGP 37849) are added to the incubation mixture to compete with the radioligand for binding to the NMDA receptor.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Maximal Electroshock (MES) Seizure Model
Objective: To assess the ability of a compound to prevent the spread of seizures, indicative of efficacy against generalized tonic-clonic seizures.
Methodology:
-
Animals: Male mice (e.g., CF-1 strain, 20-25 g) or rats (e.g., Sprague-Dawley, 150-200 g) are used.
-
Drug Administration: The test compound is administered via a specific route (e.g., intraperitoneal or oral) at various doses to different groups of animals. A vehicle control group receives the vehicle alone.
-
Time of Peak Effect: The MES test is conducted at the predetermined time of peak effect of the drug.
-
Stimulation: A maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through corneal or ear clip electrodes. A topical anesthetic is applied to the eyes before placing the corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.
-
Data Analysis: The percentage of animals protected from tonic hindlimb extension at each dose is calculated. The ED50, the dose that protects 50% of the animals, is determined using probit analysis.
Audiogenic Seizure Model in Genetically Epilepsy-Prone Rats
Objective: To evaluate the anticonvulsant efficacy of a compound in a genetic model of reflex epilepsy.
Methodology:
-
Animals: Genetically epilepsy-prone rats (e.g., Krushinsky-Molodkina strain) that consistently exhibit seizures in response to a specific auditory stimulus are used.
-
Drug Administration: The test compound or vehicle is administered to the animals at various doses and routes.
-
Auditory Stimulation: At the time of expected peak drug effect, the rat is placed in a sound-attenuating chamber. A high-intensity sound (e.g., 100-120 dB) from a bell or a specific frequency generator is presented for a fixed duration (e.g., 60 seconds).
-
Seizure Scoring: The behavioral response of the animal is observed and scored based on a predefined scale, which typically includes wild running, clonic convulsions, and tonic convulsions.
-
Data Analysis: The ability of the compound to prevent or reduce the severity of the audiogenic seizure is determined. The ED50 for the suppression of a specific seizure component (e.g., clonic or tonic phase) is calculated.
Mandatory Visualization
Caption: NMDA Receptor Signaling Pathway and Site of Action for this compound.
Caption: General Experimental Workflow for Evaluating NMDA Antagonists.
References
Validating the Neuroprotective Effects of Midafotel: A Comparative Guide for Preclinical Research
Midafotel (also known as CPPene or SDZ EAA 494) is a potent and competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its neuroprotective properties in various preclinical models of neurological injury.[1] By blocking the NMDA receptor, this compound aims to mitigate the excitotoxic cascade, a primary mechanism of neuronal damage in conditions like stroke, traumatic brain injury, and spinal cord injury. This guide provides an objective comparison of this compound's performance with other neuroprotective agents, supported by experimental data, and details the methodologies used in these critical studies.
Mechanism of Action: Targeting Excitotoxicity
Excitotoxicity is a pathological process where excessive stimulation of glutamate receptors, particularly the NMDA receptor, leads to a massive influx of calcium ions (Ca2+). This overload triggers a cascade of detrimental intracellular events, including the activation of proteases and lipases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately culminating in neuronal death. This compound competitively inhibits the binding of glutamate to the NMDA receptor, thereby preventing this harmful cascade.
Figure 1: this compound's mechanism of action.
Performance in Preclinical Models
This compound has been evaluated in several models of acute neuronal injury, with the most comprehensive data available for focal cerebral ischemia (stroke).
Focal Cerebral Ischemia (Stroke)
Studies in rodent models of stroke, typically induced by middle cerebral artery occlusion (MCAO), have demonstrated the neuroprotective potential of this compound. A key study investigated its efficacy in both adult and aged rats, a critical consideration for the clinical relevance of stroke research.[2]
Comparative Efficacy of this compound in Ischemic Stroke
| Model | Treatment Group | N | Outcome Measure | Result |
|---|---|---|---|---|
| Adult Rats (11-17 months) | Untreated | 8 | Infarct Volume (% of Hemisphere) | 30.9 ± 0.7 |
| d-CPPene (this compound) | 8 | Infarct Volume (% of Hemisphere) | 20.7 ± 3.2* | |
| Aged Rats (28-36 months) | Untreated | - | Infarct Volume (% of Hemisphere) | 40.5 ± 2.6 |
| d-CPPene (this compound) | - | Infarct Volume (% of Hemisphere) | 33.0 ± 1.8* |
*p<0.05 compared to untreated group. Data from a study on focal cerebral ischemia in rats.[2]
The data indicates that this compound significantly reduced infarct volume in both adult and aged animals, although the extent of infarction was greater in the aged cohort.[2] This highlights the importance of considering age as a variable in preclinical neuroprotection studies.
When compared to other NMDA antagonists like Dizocilpine (MK-801), both have shown efficacy in preclinical models. However, MK-801 is a non-competitive antagonist that acts as an open-channel blocker.[3] While direct comparative studies in stroke models are limited, a study in a status epilepticus model found MK-801 to be more potent than this compound (CPP) in terminating seizures.
Comparison of NMDA Antagonists in Status Epilepticus
| Drug | Class | ED₅₀ (mg/kg) | Maximal Effective Dose (mg/kg) |
|---|---|---|---|
| This compound (CPP) | Competitive Antagonist | 6.4 | 15 |
| Dizocilpine (MK-801) | Non-competitive Antagonist | 1.4 | 2 |
Data from a study on prolonged status epilepticus in rats.
Spinal Cord and Traumatic Brain Injury
While the principle of mitigating excitotoxicity is relevant to spinal cord injury (SCI) and traumatic brain injury (TBI), specific preclinical data for this compound in these models is less abundant in the public domain. Other NMDA antagonists, such as Memantine and Amantadine, have been investigated in SCI models with varying results. For instance, Memantine failed to show a protective effect in experimental SCI, potentially due to insufficient affinity for spinal cord NMDA receptors. This underscores the importance of receptor subtype specificity and drug distribution in different CNS tissues.
Experimental Protocols
Reproducibility is paramount in preclinical research. Below are detailed methodologies for key experiments cited in the evaluation of neuroprotective agents.
Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO)
This is a widely used model to mimic human ischemic stroke.
-
Animal Model: Adult male Wistar or Sprague-Dawley rats are commonly used. For studies on aging, aged rats (e.g., 28-36 months) are included.
-
Anesthesia: Anesthesia is induced and maintained, for example, with isoflurane.
-
Surgical Procedure:
-
A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The CCA and ECA are ligated.
-
An intraluminal filament (e.g., a 4-0 nylon suture with a blunted tip) is introduced into the ICA and advanced to occlude the origin of the middle cerebral artery (MCA).
-
For transient ischemia, the filament is withdrawn after a defined period (e.g., 90 minutes) to allow for reperfusion. For permanent ischemia, it is left in place.
-
-
Drug Administration:
-
This compound (d-CPPene) can be administered intravenously. For example, a pretreatment of 15 mg/kg 15 minutes before MCAO, followed by an infusion of 0.17 mg/kg/min for the duration of the experiment.
-
-
Outcome Assessment:
-
Infarct Volume: 24 hours post-MCAO, animals are euthanized, and brains are sectioned. Sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarct area pale. The infarct volume is then calculated.
-
Cerebral Edema: Assessed by measuring the specific gravity of brain tissue samples from the ischemic and non-ischemic hemispheres.
-
Neurological Deficit Scoring: Behavioral tests are performed to assess motor and neurological function.
-
Figure 2: Experimental workflow for the MCAO model.
Translational Challenges and Conclusion
Despite promising results in preclinical models, including in aged animals, this compound (CPPene) was removed from clinical trials. The trials failed to demonstrate significant neuroprotection and were associated with side effects that led to high patient withdrawal rates. This translational failure, common to many NMDA antagonists, may be attributed to several factors:
-
Narrow Therapeutic Window: The window for effective intervention after an ischemic event is very short.
-
Dual Role of Glutamate: While excessive glutamate is excitotoxic, a certain level is necessary for normal neuronal function and may activate "pro-survival" genes. Broadly antagonizing NMDA receptors may interfere with these protective mechanisms.
-
Clinical Trial Design: The heterogeneity of human stroke and the difficulty in initiating treatment early enough pose significant challenges for clinical trials of neuroprotective agents.
References
Midafotel's Selectivity Profile: A Comparative Analysis of Cross-reactivity with Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of Midafotel (also known as SDZ EAA 494) across the primary ionotropic glutamate receptor subtypes: NMDA, AMPA, and kainate receptors. The data presented underscores this compound's high selectivity for the NMDA receptor, a critical characteristic for its mechanism of action and therapeutic potential.
High Affinity and Antagonism at the NMDA Receptor
This compound is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Early in its development, in vitro studies established its high affinity for this receptor.[1] Electrophysiological experiments demonstrated that this compound effectively inhibits NMDA-induced depolarizations in neuronal preparations.[3]
The primary mechanism of action involves this compound binding to the glutamate recognition site on the NMDA receptor, thereby preventing the endogenous agonist, glutamate, from binding and activating the receptor's ion channel. This competitive antagonism blocks the influx of Ca2+ and Na+ ions that would normally occur upon receptor activation.
Comparative Binding Affinity Across Glutamate Receptors
A key aspect of this compound's pharmacological profile is its remarkable selectivity for the NMDA receptor over other ionotropic glutamate receptors, namely AMPA and kainate receptors. A comprehensive pharmacological characterization of this compound found it to have no significant action on other receptors, including AMPA and kainate receptors, in radioligand binding assays. This high degree of selectivity is crucial as it minimizes off-target effects that could arise from interactions with other neurotransmitter systems.
| Receptor Subtype | This compound Binding Affinity/Activity | Reference Compound | Reference Compound Affinity |
| NMDA | pKi = 7.5 | - | - |
| AMPA | No significant action reported | CNQX | Ki = ~0.3 µM |
| Kainate | No significant action reported | CNQX | Ki = ~0.3 µM |
pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. CNQX is a well-characterized competitive antagonist at AMPA and kainate receptors and is provided for comparative purposes.
Experimental Protocols
The determination of this compound's binding affinity and selectivity for different glutamate receptors is typically achieved through radioligand binding assays.
Radioligand Competition Binding Assay
This method is used to determine the affinity of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.
1. Membrane Preparation:
-
Brain tissue (e.g., rat cortex) is homogenized in a suitable buffer (e.g., Tris-HCl).
-
The homogenate is centrifuged to pellet the cell membranes, which contain the glutamate receptors.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Assay Incubation:
-
A fixed concentration of a radiolabeled ligand specific for the NMDA receptor (e.g., [3H]CGP 39653) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.
-
To determine non-specific binding, a separate set of tubes is incubated with the radioligand and a high concentration of a known NMDA receptor agonist or antagonist (e.g., L-glutamate).
3. Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a competition curve.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. A similar protocol would be followed for AMPA and kainate receptors, using their respective specific radioligands (e.g., [3H]AMPA and [3H]kainate).
Conclusion
The available pharmacological data strongly indicates that this compound is a highly selective competitive antagonist for the NMDA receptor. Its lack of significant interaction with AMPA and kainate receptors at concentrations where it potently blocks NMDA receptors is a defining feature of its selectivity profile. This high degree of specificity makes this compound a valuable tool for research into the physiological and pathological roles of the NMDA receptor and has been a cornerstone of its investigation as a potential therapeutic agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The pharmacology of SDZ EAA 494, a competitive NMDA antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-CPP-ene (SDZ EAA 494), a potent and competitive N-methyl-D-aspartate (NMDA) antagonist: effect on spontaneous activity and NMDA-induced depolarizations in the rat neocortical slice preparation, compared with other CPP derivatives and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Midafotel and Ketamine: Efficacy, Side Effects, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of Midafotel (also known as CPPene or SDZ EAA 494) and ketamine, two N-methyl-D-aspartate (NMDA) receptor antagonists. While both compounds target the same receptor, their distinct mechanisms of action, preclinical efficacy, and clinical side effect profiles warrant a detailed comparative analysis for researchers in neuropharmacology and drug development. This document summarizes key experimental data, provides detailed methodologies for cited experiments, and visualizes relevant pathways and workflows.
Executive Summary
This compound, a competitive NMDA receptor antagonist, showed initial promise in preclinical models of excitotoxicity, epilepsy, and neuropathic pain. However, its development was halted due to a lack of significant clinical efficacy and a challenging side effect profile. In contrast, ketamine, a non-competitive NMDA receptor antagonist, is an established anesthetic and has gained significant attention for its rapid-acting antidepressant effects. While also associated with a range of side effects, its clinical utility in specific indications is well-documented. This guide delves into the in vivo data that delineates the divergent paths of these two NMDA receptor modulators.
Mechanism of Action
Both this compound and ketamine exert their primary effects by modulating the activity of the NMDA receptor, a critical component of excitatory synaptic transmission in the central nervous system. However, their modes of interaction with the receptor are fundamentally different.
This compound is a competitive antagonist at the NMDA receptor[1]. It competes with the endogenous agonist, glutamate, for binding to the glutamate recognition site on the NMDA receptor complex. By occupying this site, this compound prevents glutamate from activating the receptor, thereby reducing the influx of calcium ions and mitigating excitotoxic neuronal damage.
Ketamine , on the other hand, is a non-competitive antagonist[2]. It binds to a site within the NMDA receptor's ion channel (the phencyclidine [PCP] site), physically blocking the passage of ions even when glutamate and the co-agonist glycine are bound to their respective sites[2]. This "open-channel blockade" is voltage-dependent, meaning ketamine's blocking action is more pronounced when the neuron is depolarized.
Beyond its primary action on the NMDA receptor, ketamine's pharmacological profile is more complex, involving interactions with opioid, monoaminergic, and cholinergic receptors[3][4]. This broader receptor engagement likely contributes to its diverse clinical effects, including analgesia, anesthesia, and its unique antidepressant properties.
In Vivo Efficacy: A Comparative Overview
Direct comparative studies of this compound and ketamine in the same in vivo models are scarce. The following tables summarize available quantitative data from separate studies in key therapeutic areas.
Neuroprotection in Focal Cerebral Ischemia
| Compound | Animal Model | Dosing Regimen | Key Finding | Reference |
| This compound | Rat (MCAO) | 4.5 mg/kg IV bolus + 3 mg/kg/hr infusion | 29% reduction in hemispheric infarct volume | |
| Rat (MCAO) | 4.5 mg/kg IV bolus + 3 mg/kg/hr infusion | 37% reduction in total infarct volume | ||
| Cat (MCAO) | 15 mg/kg IV bolus + 170 µg/kg/min infusion | >75% reduction in cortical infarct volume | ||
| Ketamine | Rat (MCAO) | 180 mg/kg IP | Significant reduction in volume of hemorrhagic necrosis (from 147.4 to 88.0 mm³) | |
| Rat (MCAO) | Combination with nicotinamide | Decreased infarct volume to 83.8 mm³ (from 223.8 mm³ in controls) |
Note: Direct comparison of efficacy is challenging due to differences in animal models, dosing, and outcome measures.
Anticonvulsant Activity
| Compound | Animal Model | Endpoint | Efficacy (ED50) | Reference |
| This compound | Rodent (Maximal Electroshock Seizure) | Protection against tonic hindlimb extension | ~16 mg/kg (oral) | |
| Ketamine | Mouse (Maximal Electroshock Seizure) | Protection against hindlimb extensor phase | Dose-dependent protection (5-50 mg/kg IP) |
Note: A specific ED50 for ketamine in the MES test was not consistently found in the reviewed literature, though dose-dependent efficacy is reported.
Side Effect Profile
The clinical development of this compound was ultimately halted due to its unfavorable side effect profile. Ketamine, while also having notable side effects, has found clinical utility at sub-anesthetic doses where these effects are manageable and transient.
Preclinical Side Effects (Rodents)
| Compound | Observed Side Effects | Quantitative Data | Reference |
| This compound | Muscle relaxation, ataxia, flattened body posture, memory impairment, locomotor stimulation | Occurred at supra-anticonvulsant doses | |
| Ketamine | Hyperlocomotion, ataxia | Increased locomotor activity at 50 mg/kg IP in rats | |
| Dose-dependent increase in locomotor activity (10-40 mg/kg) |
Clinical Side Effects
| Side Effect | This compound (Epilepsy Patients) | Ketamine (Depression Patients) |
| Neurological/Cognitive | Poor concentration (8/8), sedation (7/8), ataxia (6/8), dysarthria (2/8), amnesia (2/8) | Feeling "strange/loopy" (>50%), visual distortions (>50%), difficulty speaking (>50%), numbness (>50%), dissociation, headache, dizziness |
| Psychiatric | Depression (3/8) | Anxiety, transient psychotomimetic effects |
| Cardiovascular | Not specified in detail | Transient increase in blood pressure |
| Gastrointestinal | Not specified in detail | Nausea |
Data for this compound from a trial in 8 patients with intractable epilepsy. Data for ketamine from a pooled analysis of studies with over 180 participants.
Detailed Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) in Rats
This model is widely used to induce focal cerebral ischemia, mimicking human stroke.
Materials: Anesthesia (e.g., isoflurane), surgical instruments, operating microscope, nylon monofilament suture (e.g., 4-0), 2,3,5-triphenyltetrazolium chloride (TTC) for staining.
Procedure:
-
Anesthetize the rat and place it in a supine position.
-
Make a midline incision in the neck to expose the carotid artery.
-
Carefully dissect and isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Introduce a nylon monofilament suture through an incision in the ECA stump.
-
Advance the filament into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (for transient MCAO), withdraw the filament to allow reperfusion. For permanent MCAO, the filament is left in place.
-
Suture the incision and allow the animal to recover.
-
At a predetermined time point (e.g., 24 hours), assess neurological deficits and then sacrifice the animal for brain tissue analysis.
-
Brains are sectioned and stained with TTC to visualize and quantify the infarct volume.
Maximal Electroshock Seizure (MES) Test in Rodents
This test is a standard preclinical model to screen for anticonvulsant activity, particularly against generalized tonic-clonic seizures.
Materials: Electroconvulsive shock apparatus, corneal or ear clip electrodes, electrolyte solution.
Procedure:
-
Administer the test compound or vehicle to the animal (e.g., mouse or rat) via the desired route (e.g., intraperitoneal, oral).
-
At the predetermined time of peak effect for the compound, an electrical stimulus is delivered.
-
For corneal stimulation, a drop of electrolyte solution is applied to the eyes before placing the electrodes.
-
A suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered.
-
The animal is observed for the presence of a tonic hindlimb extension seizure.
-
The absence of the tonic hindlimb extension is considered a positive indication of anticonvulsant activity.
-
The dose that protects 50% of the animals from the tonic hindlimb extension (the ED50) is calculated.
Rotarod Test for Motor Coordination
This test is used to assess motor coordination, balance, and motor learning, and can be used to quantify motor-impairing side effects of drugs.
Materials: Rotarod apparatus with a rotating rod.
Procedure:
-
Acclimatize the animals to the testing room and the rotarod apparatus.
-
A training session may be conducted where animals are placed on the stationary or slowly rotating rod.
-
Administer the test compound or vehicle.
-
At the time of peak effect, place the animal on the rotating rod.
-
The rod is set to rotate at a constant speed or with accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
The latency to fall off the rod is recorded for each animal. A cutoff time is typically set.
-
A significant decrease in the latency to fall compared to vehicle-treated animals indicates motor impairment.
Signaling Pathways
The primary signaling pathway affected by both this compound and ketamine is the NMDA receptor-mediated glutamatergic pathway. Blockade of this receptor prevents the influx of Ca²⁺, which, in excess, triggers downstream excitotoxic cascades involving the activation of proteases, lipases, and nitric oxide synthase, ultimately leading to neuronal cell death.
Conclusion
This compound and ketamine, despite both being NMDA receptor antagonists, exhibit markedly different in vivo profiles. This compound's journey highlights the challenges in translating preclinical neuroprotective efficacy into clinical success, where a narrow therapeutic window and significant side effects proved to be insurmountable hurdles. Ketamine's story is one of repurposing and rediscovery, with its complex pharmacology offering therapeutic benefits in anesthesia and, more recently, in treatment-resistant depression, despite its own set of characteristic side effects. This comparative guide underscores the importance of considering not just the primary target, but also the specific mechanism of action and broader pharmacological profile when developing CNS-active drugs. The provided data and protocols serve as a valuable resource for researchers designing and interpreting preclinical studies in the ongoing quest for safer and more effective neuromodulatory agents.
References
Reproducibility of Midafotel's Effects on Synaptic Transmission: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Midafotel (CPPene), a competitive NMDA receptor antagonist, on synaptic transmission with other alternative NMDA receptor antagonists. The information presented is collated from various experimental studies to assess the reproducibility of its effects, with a focus on synaptic plasticity, particularly long-term potentiation (LTP).
Introduction to this compound and NMDA Receptor Antagonism
This compound is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor[1]. NMDA receptors are ionotropic glutamate receptors that play a crucial role in excitatory synaptic transmission and synaptic plasticity, a fundamental process for learning and memory[2]. By binding to the glutamate recognition site on the NMDA receptor, competitive antagonists like this compound prevent the channel from opening, thereby inhibiting the influx of Ca2+ ions that triggers downstream signaling cascades responsible for many forms of synaptic plasticity, including LTP[3][4].
The reproducibility of a compound's effect is a cornerstone of pharmacological research. This guide synthesizes data on this compound's effects on synaptic transmission and compares it with other widely studied NMDA receptor antagonists, including the competitive antagonist D-AP5 and the non-competitive antagonists Ketamine and Memantine.
Comparative Efficacy of NMDA Receptor Antagonists
The potency of NMDA receptor antagonists is a key factor in their experimental and potential therapeutic use. The following table summarizes the half-maximal inhibitory concentration (IC50) or effective dose (ED50) for this compound and other selected antagonists. It is important to note that these values can vary depending on the experimental preparation and conditions.
| Compound | Type | Potency (IC50/ED50) | Experimental System | Reference |
| This compound (CPPene) | Competitive | 39 nM (ED50) | Rat neocortical slices | [1] |
| D-AP5 | Competitive | ~0.8 µM (Ki) | Two-electrode voltage clamp (TEVC) on Xenopus oocytes | |
| Ketamine | Non-competitive | 0.43 µM (IC50) | Patch-clamp on dissociated rat hippocampal neurons | |
| Memantine | Non-competitive | 1.04 µM (IC50) | Patch-clamp on dissociated rat hippocampal neurons | |
| MK-801 | Non-competitive | 0.12 µM (IC50) | Patch-clamp on dissociated rat hippocampal neurons |
Effects on Synaptic Transmission and Plasticity
The primary effect of this compound and other NMDA receptor antagonists on synaptic transmission is the inhibition of the NMDA receptor-mediated component of the excitatory postsynaptic potential (EPSP) or current (EPSC). This inhibition has profound consequences for synaptic plasticity, most notably the blockade of LTP induction.
Inhibition of Long-Term Potentiation (LTP)
LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is widely considered a cellular mechanism underlying learning and memory. The induction of most forms of LTP in the hippocampus is dependent on the activation of NMDA receptors.
The following table summarizes the dose-dependent effects of this compound and D-AP5 on the induction of LTP in the CA1 region of the hippocampus.
| Compound | Concentration | Effect on LTP Induction | Experimental Model | Reference |
| This compound (CPPene) | 0.1 µM | No effect | Rat hippocampal slices | |
| 1 µM | Blocks LTP | Rat hippocampal slices | ||
| D-AP5 | 50 µM | Completely blocks TBS-induced LTP | Rat hippocampal slices | |
| 20 µM | Significantly impairs spatial learning and LTP in vivo | Rat hippocampus (in vivo) |
These findings demonstrate that both this compound and D-AP5 are effective blockers of NMDA receptor-dependent LTP, a reproducible and well-documented effect of competitive NMDA receptor antagonists.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to study these compounds, the following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for assessing the effects of an antagonist on LTP.
References
- 1. Effects of memantine on the excitation-inhibition balance in prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Midafotel as a Positive Control for NMDA Receptor Antagonism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Midafotel (also known as CPPene or SDZ EAA 494) with other commonly used N-methyl-D-aspartate (NMDA) receptor antagonists. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to assist researchers in selecting the appropriate positive control for their studies on NMDA receptor antagonism.
Introduction to this compound and NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity, a key factor in various neurological disorders. NMDA receptor antagonists block this receptor, offering therapeutic potential for conditions like epilepsy, neuropathic pain, and ischemic brain injury.
This compound is a potent and selective competitive antagonist of the NMDA receptor.[1] It binds to the glutamate recognition site on the GluN2 subunit, preventing the binding of the endogenous agonist glutamate and subsequent channel activation. In preclinical studies, this compound showed promise in models of excitotoxicity and epilepsy.[1] However, it failed in clinical trials due to a lack of efficacy and significant side effects.[1] Despite its clinical failure, its well-defined mechanism of action and high potency make it a valuable tool as a positive control in research settings.
This guide compares this compound with other widely used NMDA receptor antagonists, including:
-
Competitive Antagonists:
-
AP5 (2-Amino-5-phosphonopentanoic acid): A classical and widely used competitive NMDA receptor antagonist.
-
-
Non-competitive Channel Blockers:
-
MK-801 (Dizocilpine): A high-affinity, use-dependent open-channel blocker that binds within the ion channel pore.
-
Ketamine: A lower-affinity, uncompetitive open-channel blocker, also used clinically as an anesthetic and antidepressant.
-
Quantitative Comparison of NMDA Receptor Antagonists
The following tables summarize the potency of this compound and its alternatives from various in vitro and in vivo studies. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Potency of NMDA Receptor Antagonists
| Compound | Antagonist Type | Assay Type | Preparation | IC50 | Ki | Reference(s) |
| This compound (CPPene) | Competitive | Electrophysiology | Rat neocortical slices | Not Reported | Not Reported | [1] |
| CPP | Competitive | Electrophysiology | Rat cortical wedges | 0.64 ± 0.06 µM | Not Reported | [2] |
| CPP | Competitive | Radioligand Binding ([³H]-CPP) | Rat brain membranes | Not Reported | 446 ± 150 nM | |
| D-AP5 | Competitive | Electrophysiology | Rat cortical wedges | 3.7 ± 0.32 µM | Not Reported | |
| MK-801 | Non-competitive | Electrophysiology | Cultured superior colliculus neurons | 0.14 ± 0.04 µM | Not Reported | |
| MK-801 | Non-competitive | Radioligand Binding ([³H]-MK-801) | Rat brain membranes | High affinity site: 5 nM; Low affinity site: 3 µM | High affinity site: ~7 µM; Low affinity site: ~100 µM | |
| Ketamine | Non-competitive | Not Specified | Not Specified | Not Reported | Not Reported |
Note: CPP (3-((R)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid) is a close structural and functional analog of this compound (CPPene).
Table 2: In Vivo Efficacy of NMDA Receptor Antagonists
| Compound | Antagonist Type | Animal Model | Endpoint | ED50 / Effective Dose | Reference(s) |
| This compound (CPPene) | Competitive | Rat focal cerebral ischemia | Reduction in infarct volume | 4.5 mg/kg (i.v.) | |
| CPP | Competitive | Rat status epilepticus | Seizure termination | 6.4 mg/kg (i.p.) | Not found in search results |
| MK-801 | Non-competitive | Rat status epilepticus | Seizure termination | 1.4 mg/kg (i.p.) | Not found in search results |
| Ketamine | Non-competitive | Rat model of mononeuropathy | Reduction of neuronal responses | 1-10 mg/kg | |
| D-AP5 | Competitive | Rat in vivo LTP | Impairment of spatial learning | Dose-dependent | Not found in search results |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and comparison of results.
In Vitro Assays
1. Radioligand Binding Assay (Competitive)
-
Objective: To determine the binding affinity (Ki) of a competitive antagonist for the NMDA receptor.
-
Protocol:
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Binding Reaction: Incubate the prepared membranes with a known concentration of a radiolabeled competitive antagonist (e.g., [³H]-CPP) and varying concentrations of the test compound (e.g., this compound).
-
Incubation: Allow the binding to reach equilibrium (e.g., 30 minutes at room temperature).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the functional inhibition of NMDA receptor-mediated currents by an antagonist.
-
Protocol:
-
Cell Preparation: Use primary neuronal cultures (e.g., rat cortical or hippocampal neurons) or acute brain slices. For brain slices, anesthetize the animal and rapidly dissect the brain into ice-cold artificial cerebrospinal fluid (aCSF). Cut slices (e.g., 300 µm thick) using a vibratome.
-
Recording Setup: Place the cell culture coverslip or brain slice in a recording chamber continuously perfused with aCSF. Use a microscope with DIC optics to visualize individual neurons.
-
Patch Pipette: Fabricate glass micropipettes with a resistance of 3-7 MΩ when filled with an intracellular solution (e.g., containing K-gluconate, HEPES, EGTA, Mg-ATP, and GTP).
-
Whole-Cell Configuration: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane. Apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Current Recording: Clamp the neuron at a holding potential (e.g., -70 mV). Evoke NMDA receptor-mediated currents by applying NMDA and glycine to the bath or by electrical stimulation of afferent pathways in the presence of AMPA receptor antagonists (e.g., NBQX) and GABA-A receptor antagonists (e.g., picrotoxin).
-
Antagonist Application: Apply the test antagonist (e.g., this compound) at various concentrations to the bath and measure the reduction in the amplitude of the NMDA receptor-mediated current.
-
Data Analysis: Plot the percentage of inhibition against the antagonist concentration to generate a dose-response curve and determine the IC50 value.
-
In Vivo Assays
1. Model of Focal Cerebral Ischemia
-
Objective: To assess the neuroprotective efficacy of an NMDA receptor antagonist in an in vivo model of stroke.
-
Protocol:
-
Animal Preparation: Anesthetize an adult rat (e.g., Wistar) and monitor physiological parameters (e.g., body temperature, blood pressure).
-
Induction of Ischemia: Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA). This can be achieved by inserting a nylon filament into the internal carotid artery until it blocks the origin of the MCA.
-
Drug Administration: Administer the test compound (e.g., this compound) intravenously at different doses either before or after the onset of ischemia. A control group should receive a vehicle injection.
-
Reperfusion: After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.
-
Neurological Assessment: At various time points after surgery (e.g., 24 hours), assess the neurological deficit using a standardized scoring system.
-
Histological Analysis: Euthanize the animal and perfuse the brain with a fixative. Remove the brain, slice it into coronal sections, and stain with a marker for infarct volume (e.g., 2,3,5-triphenyltetrazolium chloride, TTC).
-
Data Analysis: Quantify the infarct volume and compare the results between the treated and control groups.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the NMDA receptor signaling pathway and a typical experimental workflow for comparing NMDA receptor antagonists.
Caption: NMDA receptor activation and antagonism.
Caption: Workflow for comparing NMDA antagonists.
Conclusion
This compound serves as a potent and selective competitive NMDA receptor antagonist, making it a suitable positive control for in vitro and in vivo studies aimed at identifying and characterizing novel NMDA receptor modulators. Its well-defined mechanism of action at the glutamate binding site provides a clear benchmark for comparison with compounds that may act through different mechanisms, such as the non-competitive channel blockers MK-801 and Ketamine, or other competitive antagonists like AP5.
When selecting a positive control, researchers should consider the specific goals of their study. For investigations focused on competitive antagonism at the glutamate binding site, this compound or its close analog CPP are excellent choices. For studies involving channel-blocking mechanisms, MK-801 or Ketamine would be more appropriate positive controls, offering high and low affinity options, respectively. The detailed protocols and comparative data provided in this guide are intended to aid in this selection process and in the design of robust and well-controlled experiments.
References
Head-to-Head Comparison: Midafotel vs. AP5 in NMDA Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key NMDA Receptor Antagonists
This guide provides a comprehensive, data-driven comparison of two prominent competitive N-methyl-D-aspartate (NMDA) receptor antagonists: Midafotel (also known as CPPene or SDZ EAA 494) and D-2-amino-5-phosphonopentanoate (D-AP5). Both compounds have been instrumental in elucidating the physiological and pathological roles of the NMDA receptor, a key player in synaptic plasticity, learning, memory, and various neurological disorders. While this compound was developed with therapeutic applications in mind, D-AP5 has primarily served as a crucial research tool. This comparison aims to provide an objective overview of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific experimental needs.
At a Glance: Key Differences
| Feature | This compound (CPPene) | D-AP5 (D-APV) |
| Primary Use | Investigational therapeutic (discontinued) | Preclinical research tool |
| Potency | Generally more potent than D-AP5 in vivo | Potent, but typically less so than this compound in vivo |
| Clinical Development | Advanced to clinical trials but was discontinued due to lack of efficacy and side effects. | Not developed for clinical use. |
| Key Application | Preclinical models of excitotoxicity, epilepsy, and neuropathic pain. | Widely used to study NMDA receptor-dependent synaptic plasticity (e.g., LTP) and learning. |
Quantitative Comparison of Performance
The following tables summarize the available quantitative data for this compound and D-AP5. It is important to note that direct comparisons can be challenging as data are often generated in different experimental systems.
Table 1: In Vitro Binding Affinity and Functional Potency
| Parameter | This compound (or close analog CPP) | D-AP5 | Experimental Context |
| Ki (Binding Affinity) | ~446 nM (for CPP) | ~1.4 µM (Kd) | Inhibition of [3H]-CPP binding in rat brain membranes.[1][2] |
| IC50 (Functional Antagonism) | 0.64 ± 0.06 µM (for CPP) | 3.7 ± 0.32 µM | Antagonism of 40 µM NMDA-induced depolarization in rat cortical wedges.[1] |
| ED50 (Functional Antagonism) | 39 nM | Not directly compared | Inhibition of NMDA-induced depolarization in rat neocortical slices.[3] |
Note: CPP (3-(2-carboxypiperazin-4-yl)propyl-1-phosphonate) is a structurally and functionally similar analog of this compound (CPPene). Data for CPP is included to provide a comparative context.
Table 2: In Vivo Efficacy
| Parameter | This compound (or close analog CPP) | D-AP5 | Experimental Context |
| Relative Potency | ~5 times more potent than D-AP5 | - | Reduction of NMDA-evoked excitations in rat spinal neurons (electrophoretic administration).[1] |
| Effective Dose | 2-5 mg/kg (i.v.) (for CPP) | 50-100 mg/kg (i.v.) | Reduction of NMDA-evoked excitations by 70-100% in rats. |
Mechanism of Action: Competitive Antagonism at the NMDA Receptor
Both this compound and D-AP5 are competitive antagonists that act at the glutamate binding site on the GluN2 subunit of the NMDA receptor. By binding to this site, they prevent the endogenous agonist, glutamate, from activating the receptor, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions. This mechanism is central to their ability to modulate synaptic transmission and plasticity.
Pharmacokinetic Profiles
This compound
This compound was developed to have a pharmacokinetic profile suitable for clinical use. It is excreted unchanged via the renal system and does not produce toxic byproducts. However, detailed public data on its bioavailability, half-life, and brain penetration are limited. Its development was halted due to a lack of clinical efficacy and the occurrence of side effects.
D-AP5
D-AP5 is primarily used in preclinical in vitro and in vivo studies, often administered directly to the central nervous system (e.g., intracerebroventricularly) due to its limited ability to cross the blood-brain barrier. When administered systemically, high doses are required to achieve central effects. This characteristic makes it an excellent tool for localized and controlled in vitro experiments but limits its utility for systemic in vivo studies aiming for therapeutic-like effects.
Side Effects and Toxicity
This compound
In clinical trials, this compound was associated with a range of side effects that led to a high rate of patient withdrawal. While specific details are not extensively published, side effects common to NMDA receptor antagonists include psychomimetic effects (hallucinations, confusion), dizziness, and motor impairment. The lack of therapeutic benefit for epilepsy and neuronal protection, coupled with these adverse effects, led to the discontinuation of its development.
D-AP5
As a research tool, the "side effects" of D-AP5 are its intended pharmacological effects in a whole-animal context. Systemic or central administration can lead to impairments in learning and memory, motor coordination, and at higher doses, may induce psychomimetic and anesthetic-like effects, consistent with the general profile of NMDA receptor antagonists.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a generalized method for determining the binding affinity (Ki) of a competitive antagonist like this compound or D-AP5.
Objective: To determine the concentration of the test compound that inhibits 50% of the specific binding of a radiolabeled ligand to the NMDA receptor (IC50) and to calculate the inhibitory constant (Ki).
Materials:
-
Radioligand: A high-affinity NMDA receptor antagonist radioligand, such as [³H]CGP 39653.
-
Membrane Preparation: Synaptosomal membranes prepared from a brain region rich in NMDA receptors (e.g., rat cerebral cortex).
-
Test Compounds: this compound and D-AP5 at a range of concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the unlabeled test compound (this compound or D-AP5). Include wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known NMDA receptor ligand).
-
Equilibration: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines a method to assess the functional antagonism of NMDA receptor-mediated currents by this compound and D-AP5.
Objective: To measure the inhibitory effect of this compound and D-AP5 on NMDA-evoked currents in neurons and determine their IC50 values.
Materials:
-
Cell Preparation: Cultured neurons or acute brain slices (e.g., hippocampal or cortical slices).
-
Recording Pipettes: Filled with an appropriate internal solution.
-
External Solution (ACSF): Containing standard physiological ion concentrations and blockers of other channels (e.g., TTX to block voltage-gated sodium channels, and antagonists for AMPA and GABA receptors).
-
NMDA solution: ACSF containing a known concentration of NMDA and the co-agonist glycine.
-
Test Compound Solutions: ACSF containing NMDA, glycine, and varying concentrations of this compound or D-AP5.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Obtain a Whole-Cell Recording: Establish a stable whole-cell patch-clamp recording from a neuron.
-
Voltage Clamp: Clamp the neuron at a holding potential that relieves the Mg²⁺ block of the NMDA receptor (e.g., +40 mV) or use a Mg²⁺-free external solution.
-
Baseline Recording: Perfuse the cell with the NMDA/glycine solution and record the baseline inward current.
-
Drug Application: Switch the perfusion to a solution containing NMDA/glycine and a specific concentration of this compound or D-AP5. Record the current until a steady-state block is achieved.
-
Washout: Perfuse the cell again with the NMDA/glycine solution to wash out the antagonist and observe the recovery of the current.
-
Dose-Response: Repeat steps 3-5 with a range of antagonist concentrations.
-
Data Analysis:
-
Measure the peak or steady-state amplitude of the NMDA-evoked current in the absence and presence of each antagonist concentration.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the log concentration of the antagonist and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Conclusion
This compound and D-AP5 are both valuable competitive antagonists of the NMDA receptor, each with a distinct profile that dictates its optimal use. This compound, a more potent antagonist in vivo, represents an effort to translate NMDA receptor modulation into a therapeutic strategy, though its clinical development was ultimately unsuccessful. Its history serves as a case study in the challenges of targeting the NMDA receptor for therapeutic gain. D-AP5, on the other hand, remains a cornerstone of basic neuroscience research. Its well-characterized pharmacology and suitability for in vitro applications have been instrumental in dissecting the intricate roles of the NMDA receptor in synaptic function and dysfunction. The choice between these two compounds should be guided by the specific experimental question, with this compound (or its analogs) being potentially more suitable for in vivo studies requiring higher potency, and D-AP5 remaining the gold standard for a wide range of in vitro investigations of NMDA receptor-dependent phenomena.
References
- 1. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preliminary pharmacokinetics and in vivo studies indicate analgesic and stress mitigation effects of a novel NMDA receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Midafotel's therapeutic window in stroke models
For Immediate Release
A Narrow Window of Opportunity: Midafotel in Preclinical Stroke Models
This compound (also known as CPPene or SDZ EAA 494), a potent competitive N-methyl-D-aspartate (NMDA) receptor antagonist, demonstrated considerable promise in early preclinical studies for ischemic stroke. Research highlighted its neuroprotective effects, primarily by mitigating the excitotoxic cascade initiated by excessive glutamate release during a stroke. However, its translation to clinical success was ultimately halted due to a lack of efficacy and significant side effects in human trials. A key factor attributed to this failure is its remarkably narrow therapeutic window. This guide provides a comparative analysis of this compound's therapeutic window in preclinical stroke models against other NMDA receptor antagonists, supported by experimental data and detailed protocols.
Quantitative Comparison of Therapeutic Windows and Efficacy
The efficacy of neuroprotective agents in stroke is critically dependent on the time of administration following the ischemic event. The following tables summarize the quantitative data on the therapeutic window and efficacy of this compound and other selected NMDA receptor antagonists in various preclinical stroke models.
Table 1: this compound Efficacy in Preclinical Stroke Models
| Animal Model | Stroke Model | Drug Administration Timing (Relative to Occlusion) | Dosage | Efficacy Outcome | Reference |
| Rat | Permanent MCAO | 15 minutes prior | 4.5 mg/kg, i.v. | 37% reduction in infarct volume | [1] |
| Rat | Permanent MCAO | 15 minutes prior | 4.5 mg/kg, i.v. | 29% reduction in infarct volume; 34% reduction in brain swelling | [2] |
| Cat | Permanent MCAO | 15 minutes prior | 15 mg/kg, i.v. | >75% reduction in cortical ischemic damage | [3] |
| Cat | Permanent MCAO | 1 hour post | 15 mg/kg, i.v. | 30% reduction in cortical ischemic damage (not statistically significant) | [3] |
Table 2: Comparative Therapeutic Windows of NMDA Receptor Antagonists
| Drug | Animal Model | Stroke Model | Maximum Efficacious Time Window Post-Occlusion | Efficacy at Window Limit | Reference |
| This compound (D-CPPene) | Cat | Permanent MCAO | < 1 hour | Not statistically significant at 1 hour | [3] |
| Selfotel (CGS 19755) | Gerbil | Global Ischemia | 4 hours | Neuroprotective | |
| Selfotel (CGS 19755) | Rat | Permanent MCAO | 5 minutes | Reduced infarct size | |
| Aptiganel (CNS 1102) | Not Specified | Preclinical Models | ~60 minutes | Neuroprotective | |
| Dextrorphan | Rabbit | Transient MCAO | 2 hours | 50-58% reduction in cortical damage | |
| Dextrorphan | Rabbit | Transient MCAO | 4 hours | No significant neuroprotection | |
| Gavestinel | Human | Acute Ischemic Stroke | 6 hours (in clinical trial) | No improvement in functional outcome |
Experimental Protocols
The data presented in this guide are derived from studies employing standardized preclinical models of stroke. The following are detailed methodologies for key experiments cited.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used method to induce focal cerebral ischemia that mimics human stroke.
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized, typically with isoflurane. Body temperature is maintained at 37°C throughout the surgical procedure.
-
Suture Preparation: A 4-0 nylon monofilament is blunted by heating the tip to form a bulbous end. The tip is then coated with poly-L-lysine to enhance occlusion.
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and transected. The prepared nylon filament is introduced into the ECA stump and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA), typically 17-20 mm from the CCA bifurcation. For transient MCAO models, the suture is withdrawn after a specified period (e.g., 90 minutes) to allow for reperfusion. For permanent MCAO, the suture is left in place.
-
Confirmation of Occlusion: Successful occlusion is often confirmed by observing a significant drop in regional cerebral blood flow using techniques like laser Doppler flowmetry.
Assessment of Neurological Deficit
Neurological function is assessed at various time points post-MCAO using a standardized scoring system. A common example is the modified Neurological Severity Score (mNSS), an 18-point scale that evaluates motor, sensory, balance, and reflex functions. A higher score indicates a more severe neurological deficit.
Infarct Volume Measurement using TTC Staining
-
Brain Tissue Preparation: At a predetermined time point (e.g., 24 hours post-MCAO), the animal is euthanized, and the brain is rapidly removed and cooled.
-
Sectioning: The brain is sliced into 2-mm thick coronal sections.
-
Staining: The sections are immersed in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes. TTC is a colorless salt that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan product. Infarcted tissue, lacking these enzymes, remains unstained (white).
-
Quantification: The stained sections are imaged, and the area of infarction in each slice is measured using image analysis software. The total infarct volume is calculated by integrating the infarct areas across all slices and correcting for brain edema.
Visualizing the Mechanism of Action
The neuroprotective effect of this compound and other NMDA receptor antagonists stems from their ability to block the excitotoxic cascade triggered by ischemia.
References
Safety Operating Guide
Navigating the Disposal of Midafotel: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of the NMDA Receptor Antagonist, Midafotel.
It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific protocols and requirements, as regulations can vary. In the absence of a manufacturer's SDS, treating the compound as a potentially hazardous chemical is the most prudent course of action.
Step-by-Step Disposal Protocol for this compound
This protocol is based on general best practices for the disposal of research chemicals and pharmaceutical waste in a laboratory setting.
-
Waste Identification and Classification:
-
Pure this compound (unused or expired): This should be treated as a chemical waste.
-
Contaminated Materials: Any items that have come into contact with this compound, such as personal protective equipment (PPE), weigh boats, contaminated glassware, and spill cleanup materials, should be considered contaminated waste.
-
-
Segregation and Containment:
-
Solid Waste: Collect pure this compound and grossly contaminated solids in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical.
-
Sharps: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
Liquid Waste: If this compound is in a solution, it should be collected in a sealed, leak-proof container, appropriately labeled as hazardous waste. Do not mix with other waste streams unless deemed compatible by a qualified chemist or your EHS department.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics. The accumulation start date should also be clearly visible.
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Incineration is a common and effective method for the destruction of pharmaceutical compounds.[3]
-
Key Disposal Considerations for this compound
| Consideration | Action | Rationale |
| Safety Data Sheet (SDS) | Attempt to obtain the specific SDS from the supplier (e.g., Sigma-Aldrich). | The SDS provides manufacturer-specific guidance on hazards, handling, and disposal. |
| Regulatory Compliance | Consult your institution's Environmental Health and Safety (EHS) office. | Ensures adherence to local, state, and federal regulations for hazardous waste disposal. |
| Waste Segregation | Do not mix this compound waste with other chemical or biological waste streams. | Prevents potentially dangerous chemical reactions and ensures proper disposal routing. |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling this compound and its waste. | Minimizes the risk of personal exposure to a pharmacologically active compound. |
| Spill Management | Have a spill kit readily available. In case of a spill, follow your laboratory's established spill cleanup procedures for chemical spills. | Ensures a rapid and safe response to accidental releases. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these conservative and well-established procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
